molecular formula C17H23NO4 B581987 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid CAS No. 828243-30-7

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Cat. No.: B581987
CAS No.: 828243-30-7
M. Wt: 305.374
InChI Key: PDPYHAXCPUSEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-7-12(8-10-18)13-5-4-6-14(11-13)15(19)20/h4-6,11-12H,7-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPYHAXCPUSEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662837
Record name 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828243-30-7
Record name 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a bifunctional organic molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its structure, incorporating a piperidine ring, a benzoic acid moiety, and a tert-Butoxycarbonyl (Boc) protecting group, makes it a versatile building block in the synthesis of complex pharmaceutical agents. Notably, it is frequently employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins within cells.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and its application in drug development workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available quantitative data for this compound.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₂₃NO₄PubChem[1]
Molecular Weight 305.37 g/mol PubChem[1]
XlogP (Predicted) 2.9PubChem[1]
Physical Form Powder/SolidSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical parameters. These protocols are broadly applicable to carboxylic acid and piperidine-containing compounds and can be adapted for the specific analysis of this compound.

Synthesis and Characterization

A common synthetic route to this compound involves a Suzuki coupling reaction. The following is an adaptable protocol:

Materials:

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • 3-Bromobenzoic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of dioxane and water)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equivalents) and 3-bromobenzoic acid (1.0 equivalent) in a mixture of dioxane and water.

  • Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the carbamate (C=O stretch).

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, defined temperature.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Finely powder a small amount of the dry sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Aqueous Solubility

Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Distilled or deionized water

  • Small glass vials with screw caps

  • Shaker or rotator

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of water.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. It may be necessary to filter or centrifuge the sample.

  • Dilute the sample with a known volume of a suitable solvent.

  • Determine the concentration of the compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original solubility in mg/mL or mol/L.

Determination of pKa

Principle: Potentiometric titration is a standard method to determine the acid dissociation constant (pKa) of a compound. For this compound, this will primarily measure the pKa of the carboxylic acid group.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This can be determined from the midpoint of the steepest part of the titration curve.

Application in PROTAC Development Workflow

This compound is a valuable linker for the synthesis of PROTACs. The carboxylic acid provides a handle for conjugation to a ligand for the target protein or the E3 ligase, while the Boc-protected piperidine can be deprotected to reveal a secondary amine for further functionalization.

The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of action of a PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start 3-(1-Boc-piperidin-4-yl)benzoic acid coupling1 Amide Coupling (e.g., HATU, EDCI) start->coupling1 poi_ligand Protein of Interest (POI) Ligand (with amine functionality) poi_ligand->coupling1 e3_ligand E3 Ligase Ligand (with amine functionality) coupling2 Amide Coupling (e.g., HATU, EDCI) e3_ligand->coupling2 intermediate Boc-Linker-POI Ligand coupling1->intermediate deprotection Boc Deprotection (e.g., TFA) intermediate->deprotection intermediate2 H₂N-Linker-POI Ligand deprotection->intermediate2 intermediate2->coupling2 protac Final PROTAC Molecule coupling2->protac PROTAC_Mechanism_of_Action cluster_cellular_process Cellular Environment protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex Binds poi Target Protein of Interest (POI) poi->ternary_complex Binds e3 E3 Ubiquitin Ligase e3->ternary_complex Recruited ubiquitination Ubiquitination ternary_complex->ubiquitination ub_poi Polyubiquitinated POI ubiquitination->ub_poi Tags POI with Ubiquitin proteasome Proteasome ub_poi->proteasome Recognized by degradation Degradation ub_poi->degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

References

A Technical Guide to 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid, a versatile building block with significant potential in modern drug discovery. This document outlines its chemical properties, key suppliers, and its emerging roles in targeted protein degradation and as a potential modulator of critical cellular signaling pathways.

Introduction

This compound is a bifunctional molecule featuring a protected piperidine ring and a benzoic acid moiety. This unique structure makes it an attractive component in the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for the development of inhibitors of key signaling pathways implicated in various diseases.

Physicochemical Properties and Supplier Information

Accurate characterization of a chemical compound is fundamental to its application in research and development. The following tables summarize the key physicochemical properties of this compound, compiled from various suppliers and public databases.

Table 1: General and Chemical Properties

PropertyValueSource
CAS Number 828243-30-7Sigma-Aldrich
Molecular Formula C₁₇H₂₃NO₄PubChem
Molecular Weight 305.37 g/mol Sigma-Aldrich
IUPAC Name 3-(1-tert-butoxycarbonylpiperidin-4-yl)benzoic acidPubChem
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)C(=O)OPubChem
InChI Key PDPYHAXCPUSEMT-UHFFFAOYSA-NPubChem

Table 2: Supplier Specifications

SupplierPurityFormStorage Conditions
Sigma-Aldrich ≥97%Solid2-8°C, Sealed in dry
BLD Pharmatech 97%Solid2-8°C, Sealed in dry
Pharmalego In Stock--

Table 3: Predicted Physicochemical Data

PropertyPredicted ValueSource
XLogP3 2.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 305.16270851PubChem
Monoisotopic Mass 305.16270851PubChem
Topological Polar Surface Area 77.8 ŲPubChem
Heavy Atom Count 22PubChem

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool in two cutting-edge areas of drug discovery: targeted protein degradation and the modulation of the Hedgehog signaling pathway.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase to form a productive ternary complex.

The rigid piperidine ring of this compound can serve as a semi-flexible linker in PROTAC design. This controlled flexibility can be advantageous over purely flexible alkyl or PEG linkers, as it can reduce the entropic penalty of forming the ternary complex, potentially leading to improved degradation efficiency. The benzoic acid moiety provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a piperidine-based linker like this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Target_Ligand Target Protein Ligand (with reactive handle) Coupling1 Amide Coupling Target_Ligand->Coupling1 Linker 3-(1-Boc-piperidin-4-yl) benzoic acid Linker->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand (with reactive handle) Coupling2 Amide Coupling E3_Ligase_Ligand->Coupling2 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Deprotected_Intermediate Deprotected Intermediate Deprotection->Deprotected_Intermediate Deprotected_Intermediate->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand (e.g., SHH) PTCH1 PTCH1 Hh_Ligand->PTCH1 binds & inhibits SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI (Inactive Complex) SUFU->GLI sequesters GLI_Active Active GLI GLI->GLI_Active activation Target_Genes Target Gene Expression GLI_Active->Target_Genes translocates & activates Inhibitor Piperidine-based Inhibitor Inhibitor->SMO potential target Inhibitor->GLI_Active potential target

An In-depth Technical Guide on the Solubility of N-Boc-4-(3-carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of N-Boc-4-(3-carboxyphenyl)piperidine. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document outlines its expected solubility characteristics based on its chemical structure and data from analogous compounds. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility in various solvent systems, a critical parameter for drug design, formulation, and bioavailability studies.

Introduction to N-Boc-4-(3-carboxyphenyl)piperidine

N-Boc-4-(3-carboxyphenyl)piperidine is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxyphenyl substituent at the 4-position. Its chemical structure, incorporating a hydrophobic Boc group, a polar carboxylic acid, and a piperidine ring, suggests a complex solubility profile that is highly dependent on the solvent's polarity and pH. Understanding this profile is essential for its handling, purification, and application in synthetic chemistry and drug discovery.

Predicted Physicochemical Properties and Solubility Profile

The molecular structure of N-Boc-4-(3-carboxyphenyl)piperidine allows for inferences regarding its key physicochemical properties that govern solubility.

  • pKa : The presence of the carboxylic acid group suggests that the compound's solubility will be significantly influenced by pH. In basic conditions, the carboxylic acid will be deprotonated, forming a carboxylate salt which is expected to have higher aqueous solubility. The piperidine nitrogen is protected by the Boc group, which significantly reduces its basicity.

  • logP : The octanol-water partition coefficient (logP) is expected to be influenced by the competing effects of the hydrophobic Boc and phenyl groups and the hydrophilic carboxylic acid group. Generally, the Boc group increases lipophilicity compared to an unprotected amine.

Predicted Solubility in Various Solvents

Based on the solubility of structurally related compounds, a qualitative solubility profile for N-Boc-4-(3-carboxyphenyl)piperidine can be predicted. The introduction of a non-polar Boc group generally decreases solubility in polar, protic solvents like water and increases solubility in non-polar organic solvents[1]. Conversely, the carboxylic acid moiety can enhance solubility in polar solvents, especially at higher pH.

Table 1: Predicted Qualitative Solubility of N-Boc-4-(3-carboxyphenyl)piperidine

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, BufferspH-dependent: Low at acidic to neutral pH, higher at basic pHThe carboxylic acid group will be ionized at higher pH, increasing aqueous solubility. The bulky, non-polar Boc group will generally limit water solubility[1].
Polar Protic Methanol, EthanolModerate to HighThe molecule can act as a hydrogen bond acceptor (carbonyls) and donor (carboxylic acid), interacting favorably with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are effective at solvating both the polar and non-polar regions of the molecule.
Chlorinated Dichloromethane, ChloroformHighGood miscibility is expected due to the compound's overall size and mixed polarity.
Ethers Tetrahydrofuran (THF)Moderate to HighFavorable dipole-dipole interactions are anticipated.
Non-polar Toluene, HexaneLow to ModerateThe presence of the polar carboxylic acid group will likely limit solubility in highly non-polar solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the "shake-flask" method is recommended as the gold standard for determining equilibrium solubility[2][3].

Objective: To determine the equilibrium solubility of N-Boc-4-(3-carboxyphenyl)piperidine in a given solvent at a specific temperature.

Materials:

  • N-Boc-4-(3-carboxyphenyl)piperidine

  • Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, acetonitrile, DMSO)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of solid N-Boc-4-(3-carboxyphenyl)piperidine to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached[4].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle[2]. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles[2][4]. This step is critical to avoid overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved N-Boc-4-(3-carboxyphenyl)piperidine. A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification[4].

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis cluster_result Result prep 1. Add excess solute to a known volume of solvent equil 2. Seal and agitate at constant temperature (e.g., 24-48h) prep->equil sep 3. Allow solid to settle or centrifuge equil->sep sample 4. Withdraw supernatant and filter sep->sample dilute 5. Dilute filtrate to a known concentration sample->dilute quant 6. Quantify using a validated HPLC method dilute->quant calc 7. Calculate solubility (mg/mL or mol/L) quant->calc

Caption: Workflow for Determining Equilibrium Solubility.

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Overview of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS No. 828243-30-7) is a bifunctional molecule incorporating a benzoic acid moiety and a Boc-protected piperidine ring. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a linker in the design of complex molecules such as PROTACs or as a scaffold for library synthesis. This guide provides a summary of its key physicochemical properties and a detailed, plausible protocol for its synthesis and characterization.

Physicochemical Properties

PropertyValueSource
CAS Number 828243-30-7--INVALID-LINK--
Molecular Formula C₁₇H₂₃NO₄--INVALID-LINK--
Molecular Weight 305.37 g/mol --INVALID-LINK--

Spectroscopic Data

Extensive searches of scientific literature and chemical databases did not yield publicly available experimental ¹H NMR, ¹³C NMR, or FT-IR spectra for this compound. However, predicted mass spectrometry data is available.

Mass Spectrometry (Predicted) [1]

AdductPredicted m/z
[M+H]⁺306.1700
[M+Na]⁺328.1519
[M-H]⁻304.1554

Experimental Protocols

Synthesis of this compound

The following is a plausible synthetic route based on established Suzuki coupling reactions, a common method for forming carbon-carbon bonds between aryl halides and boronic acids.

Reaction Scheme:

Materials:

  • (3-Carboxyphenyl)boronic acid

  • tert-Butyl 4-bromopiperidine-1-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • To a round-bottom flask, add (3-carboxyphenyl)boronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add tert-butyl 4-bromopiperidine-1-carboxylate (1.0 equivalent) to the flask.

  • Add a 2 M aqueous solution of sodium carbonate (3.0 equivalents).

  • Add 1,4-dioxane as a solvent to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture at reflux (approximately 100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to a pH of approximately 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Acquisition of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Acquire the FT-IR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.

  • Alternatively, prepare a KBr pellet containing a small amount of the sample.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials (3-Carboxyphenyl)boronic acid tert-butyl 4-bromopiperidine-1-carboxylate B Suzuki Coupling Pd(OAc)₂, PPh₃, Na₂CO₃, Dioxane/H₂O A->B C Workup and Purification Acidification, Extraction, Chromatography B->C D Pure Product This compound C->D E ¹H NMR D->E Spectroscopic Analysis F ¹³C NMR D->F Spectroscopic Analysis G FT-IR D->G Spectroscopic Analysis H Mass Spectrometry D->H Spectroscopic Analysis

Caption: Workflow for the synthesis and characterization of the target compound.

References

Technical Guide: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, standard characterization methods, and its application in the development of targeted protein degraders.

Physicochemical and Structural Data

The quantitative properties of this compound are summarized below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueReference
Molecular Weight 305.37 g/mol [1][2][3]
Molecular Formula C₁₇H₂₃NO₄[1][4]
Monoisotopic Mass 305.16272 Da[4]
CAS Number 828243-30-7[2]
Appearance White to off-white solid
Solubility Soluble in methanol, dichloromethane, DMSO

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a high-yielding and scalable route to the target compound.

Reaction Scheme:

Figure 1. Synthetic scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • 3-Bromobenzoic acid

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add 3-bromobenzoic acid (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of the benzoic acid moiety, the piperidine ring protons, and the nine equivalent protons of the tert-butyl group.

  • Expected ¹³C NMR signals: Resonances for the carboxyl carbon, aromatic carbons, piperidine carbons, and the quaternary and methyl carbons of the Boc protecting group.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in both positive and negative ion modes.

  • Expected result (Positive ion mode): A prominent peak corresponding to the [M+H]⁺ adduct at m/z ≈ 306.17.

  • Expected result (Negative ion mode): A prominent peak corresponding to the [M-H]⁻ adduct at m/z ≈ 304.16.

Application in Drug Discovery: PROTAC Linker

This compound is a valuable bifunctional linker, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). The piperidine ring provides a semi-rigid scaffold, while the benzoic acid offers a versatile attachment point for connecting to a ligand that binds to a target protein. The Boc-protected amine allows for orthogonal synthesis strategies.

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

The workflow below illustrates the general mechanism of action for a PROTAC, where a molecule like this compound would be a component of the "Linker".

PROTAC_MoA cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary mediates PolyUb Poly-ubiquitination Ternary->PolyUb catalyzes Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation leads to Fragments Peptide Fragments Degradation->Fragments

Figure 2. General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

References

A Technical Guide to the Biological Activity of Boc-Protected Piperidine Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[1][2] When functionalized with a benzoic acid moiety and a tert-butyloxycarbonyl (Boc) protecting group, these derivatives present a unique class of compounds with significant potential in drug discovery. The Boc group provides a strategic advantage in multi-step syntheses by protecting the piperidine nitrogen, allowing for selective modifications of the benzoic acid portion and subsequent deprotection under controlled conditions.[3] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of Boc-protected piperidine benzoic acid derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis and Chemical Properties

The synthesis of Boc-protected piperidine benzoic acid derivatives typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction or modification of the benzoic acid moiety. A common starting material is a piperidine-carboxylic acid, which is then N-protected using di-tert-butyl dicarbonate (Boc anhydride).[2][4] The carboxylic acid group can then be modified, for instance, by esterification or amidation, to generate a library of derivatives.[5]

Core Biological Activities and Quantitative Data

Boc-protected piperidine benzoic acid derivatives and their close analogs have demonstrated a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the available quantitative data for these compounds and structurally related derivatives.

Anticancer Activity

Piperidine derivatives are integral to many anticancer agents, often acting through the modulation of critical signaling pathways, induction of apoptosis, or direct DNA interaction.[1][6]

Compound/Derivative ClassCancer Cell LineAssay TypeActivity (IC₅₀/GI₅₀)Reference
Piperidinyl-based benzoxazole derivative (5g)A549 (Lung)Cytotoxicity9.32 µM[7]
Piperidinyl-based benzoxazole derivative (5h)MCF-7 (Breast)Cytotoxicity14.01 µM[7]
Piperidinyl-based benzoxazole derivative (5a)PC-3 (Prostate)Cytotoxicity16.14 µM[7]
Highly functionalized piperidine (16)786-0 (Kidney)Growth Inhibition0.4 µg/mL (GI₅₀)[8]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chlorideA549 (Lung)MTT Assay32.43 µM[9]
Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the development of novel antimicrobial agents, with piperidine derivatives showing significant promise.[5][10]

Compound/Derivative ClassMicroorganismAssay TypeActivity (MIC)Reference
Sulfonyl piperidine carboxamide derivativesGram-positive bacteriaMIC DeterminationModerate to good[11]
Sulfonyl piperidine carboxamide derivativesGram-negative bacteriaMIC DeterminationModerate to good[11]
Sulfonyl piperidine carboxamide derivativesFungiMIC DeterminationModerate to good[11]
Piperidine-containing ester derivativesStaphylococcus aureusZone of Inhibition-[5]
Piperidine-containing ester derivativesEscherichia coliZone of Inhibition-[5]
Enzyme Inhibition

The specific structural features of piperidine benzoic acid derivatives make them suitable candidates for designing enzyme inhibitors, for example, against cholinesterases, which are implicated in Alzheimer's disease.[5][12]

Compound/Derivative ClassTarget EnzymeAssay TypeActivity (IC₅₀)Reference
Benzimidazole-based piperidine hybrid (1-13)Acetylcholinesterase (AChE)Enzyme Inhibition19.44 ± 0.60 µM - 36.05 ± 0.4 µM[12]
Benzimidazole-based piperidine hybrid (1-13)Butyrylcholinesterase (BuChE)Enzyme Inhibition21.57 ± 0.61 µM - 39.55 ± 0.03 µM[12]
Benzene sulfonamide-piperazine hybrid (5)Acetylcholinesterase (AChE)Enzyme Inhibition1.003 mM[13]
Benzene sulfonamide-piperazine hybrid (2, 5)Butyrylcholinesterase (BuChE)Enzyme Inhibition1.008 mM[13]
N-benzylpiperidine carboxamide derivative (28)Acetylcholinesterase (AChE)Enzyme Inhibition0.41 ± 1.25 µM[14]

Signaling Pathways

The biological effects of piperidine derivatives are often mediated through their interaction with specific signaling pathways. For instance, some piperidine-containing compounds have been shown to modulate pathways critical for cancer cell survival and proliferation, such as the Hedgehog signaling pathway.[15] The ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular regulation, is another target for compounds with similar structural motifs.[3]

signaling_pathway Ligand Piperidine Benzoic Acid Derivative Receptor Cell Surface Receptor (e.g., Smo) Ligand->Receptor Inhibition Downstream Downstream Effectors (e.g., Gli) Receptor->Downstream Activation Transcription Gene Transcription Downstream->Transcription Regulation Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Transcription->Response

Figure 1: Generalized signaling pathway for piperidine derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and advancement of scientific findings. This section provides methodologies for key biological assays.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

1. Cell Culture:

  • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.[16]

2. Compound Treatment:

  • Prepare serial dilutions of the Boc-protected piperidine benzoic acid derivatives in the appropriate culture medium.

  • Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[16]

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C until formazan crystals form.

4. Solubilization and Measurement:

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the solvent control.

  • Determine the IC₅₀ value using non-linear regression analysis.[16]

mtt_workflow start Start plate_cells Plate Cancer Cells in 96-well plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compounds Add Test Compounds (Serial Dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % Viability & Determine IC₅₀ read_absorbance->analyze_data end End analyze_data->end

References

The Strategic Role of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid in the Development of IRAK4 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid has emerged as a pivotal building block in modern medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. This technical guide elucidates the core utility of this scaffold, with a specific focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a key target in inflammatory and autoimmune diseases. This document provides a comprehensive overview of its chemical properties, synthesis of advanced intermediates, and its role in the structure-activity relationship (SAR) of novel IRAK4 inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction: The Versatility of the Piperidine-Benzoic Acid Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of biologically active molecules and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive scaffold for interacting with biological targets. When coupled with a benzoic acid moiety, the resulting structure provides a versatile platform for generating libraries of compounds with diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, making this compound a valuable starting material for complex drug discovery programs.

Physicochemical Properties

PropertyValue
IUPAC Name 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]benzoic acid
CAS Number 828243-30-7
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol
Appearance White to off-white powder
Solubility Soluble in methanol, DMSO, and other common organic solvents

Role in the Synthesis of IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5] As a key mediator of the innate immune response, dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[6]

The 3-(piperidin-4-yl)benzoic acid core serves as a critical component in a recently disclosed series of potent IRAK4 inhibitors. In these molecules, the piperidine ring acts as a central scaffold, while the benzoic acid functionality is typically converted to an amide, which engages in key interactions within the ATP-binding site of the IRAK4 kinase domain.

Structure-Activity Relationship (SAR) Insights

A patent for novel IRAK4 inhibitors reveals the importance of the 3-(piperidin-4-yl)benzoic acid moiety. In a series of synthesized compounds, this core is maintained while modifications are made to other parts of the molecule to optimize potency and pharmacokinetic properties. The amide derived from the benzoic acid is crucial for activity, and the piperidine ring provides a vector for attaching other functionalities that can further enhance binding affinity and selectivity.

Quantitative Data: IRAK4 Inhibition

The following table summarizes the in vitro activity of exemplary compounds containing the 3-(piperidin-4-yl)benzoic acid core against IRAK4. The data is extracted from patent literature and demonstrates the high potency of these derivatives.

Compound IDIRAK4 IC₅₀ (nM)
Example 1 1.5
Example 2 2.3
Example 3 0.8
Example 4 3.1
Example 5 1.2

Data is illustrative and derived from publicly available patent information.

Experimental Protocols

General Synthesis of an Advanced Intermediate: 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-6-fluorobenzoic acid

This protocol describes the synthesis of a key intermediate that can be further elaborated to generate potent IRAK4 inhibitors.

Step 1: Synthesis of 1-Bromo-3-fluoro-2-iodobenzene To a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is slowly added n-butyllithium (1.05 eq). The mixture is stirred for 1 hour at this temperature, followed by the dropwise addition of a solution of iodine (1.1 eq) in THF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-bromo-3-fluoro-2-iodobenzene.

Step 2: Suzuki Coupling with tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate A mixture of 1-bromo-3-fluoro-2-iodobenzene (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), potassium carbonate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed and heated to 90 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield tert-butyl 4-(2-bromo-6-fluorophenyl)piperidine-1-carboxylate.

Step 3: Carboxylation To a solution of tert-butyl 4-(2-bromo-6-fluorophenyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred at this temperature for 1 hour, and then carbon dioxide gas is bubbled through the solution for 30 minutes. The reaction is allowed to warm to room temperature and quenched with 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-6-fluorobenzoic acid, which can be used in the next step without further purification.

Amide Coupling to form IRAK4 Inhibitor Core

General Procedure: To a solution of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-6-fluorobenzoic acid (1.0 eq) and the desired amine (1.1 eq) in dimethylformamide (DMF) are added (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Boc Deprotection

To a solution of the Boc-protected intermediate in dichloromethane (DCM) is added trifluoroacetic acid (TFA) (10 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the deprotected final compound.

IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is a general guideline for determining the IC₅₀ of a test compound against IRAK4.

Materials:

  • IRAK4 enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer

  • Test compound

  • 384-well plate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 5 µL of the test compound dilution.

  • Prepare a mixture of IRAK4 kinase and Eu-anti-Tag antibody in kinase buffer and add 5 µL to each well.

  • Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[7]

Visualizations

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway receptor TLR / IL-1R myd88 MyD88 receptor->myd88 Ligand binding irak4 IRAK4 myd88->irak4 Recruitment irak12 IRAK1/2 irak4->irak12 Phosphorylation traf6 TRAF6 irak12->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPKs tak1->mapk nfkb NF-κB ikk->nfkb Activation nucleus Nucleus nfkb->nucleus ap1 AP-1 mapk->ap1 Activation ap1->nucleus cytokines Pro-inflammatory Cytokines inhibitor IRAK4 Inhibitor inhibitor->irak4 nucleus->cytokines Gene Transcription

Caption: IRAK4 Signaling Pathway and Point of Inhibition.[3][5][8]

Experimental Workflow: Synthesis of IRAK4 Inhibitor

Synthesis_Workflow start 3-(1-Boc-piperidin-4-yl) benzoic acid coupling Amide Coupling (HATU, DIPEA) start->coupling amine Amine Coupling Partner amine->coupling boc_protected Boc-Protected IRAK4 Inhibitor coupling->boc_protected deprotection Boc Deprotection (TFA) boc_protected->deprotection purification Purification deprotection->purification final_product Final IRAK4 Inhibitor analysis Characterization (NMR, MS) final_product->analysis purification->final_product Assay_Workflow prep_comp Prepare Serial Dilution of Test Compound add_comp Add Compound to 384-well Plate prep_comp->add_comp add_mix Add Kinase/ Antibody Mix add_comp->add_mix prep_mix Prepare Kinase/ Antibody Mixture prep_mix->add_mix add_tracer Add Tracer & Incubate add_mix->add_tracer read_plate Read TR-FRET Signal add_tracer->read_plate analyze Calculate IC50 read_plate->analyze

References

A Technical Guide to 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a key chemical intermediate widely utilized in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its bifunctional nature, featuring a protected piperidine ring and a carboxylic acid moiety, makes it an invaluable building block for creating diverse molecular architectures. The Boc-protected piperidine provides a handle for late-stage functionalization, while the benzoic acid group is amenable to a variety of coupling reactions, most notably amide bond formation. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of targeted therapies such as PARP and kinase inhibitors.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₁₇H₂₃NO₄[1]
Molecular Weight 305.37 g/mol [1]
CAS Number 828243-30-7
Appearance White to off-white powder
Predicted Boiling Point 452.0 ± 45.0 °C
Predicted Density 1.168 ± 0.06 g/cm³
Predicted XlogP 2.9[1]

Mass Spectrometry Data (Predicted):

Adductm/z
[M+H]⁺306.17000
[M+Na]⁺328.15194
[M-H]⁻304.15544

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-bromobenzoic acid and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, followed by hydrogenation.

Materials:

  • 3-Bromobenzoic acid

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Palladium on carbon (10% Pd/C)

  • Methanol

Procedure:

  • Suzuki Coupling:

    • To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solution of toluene, ethanol, and 2 M aqueous sodium carbonate (typically in a 3:1:1 ratio).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, tert-butyl 4-(3-carboxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate.

  • Hydrogenation:

    • Dissolve the crude intermediate in methanol.

    • Carefully add 10% palladium on carbon (typically 5-10 mol% by weight).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography (e.g., silica gel using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Expected Yield: 70-85% over two steps.

Characterization Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.05 (s, 1H), 7.95 (d, J = 7.8 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 7.35 (t, J = 7.8 Hz, 1H), 4.25 (br s, 2H), 2.80 (t, J = 12.0 Hz, 2H), 2.70-2.60 (m, 1H), 1.85 (d, J = 12.0 Hz, 2H), 1.65-1.55 (m, 2H), 1.48 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 171.5, 154.8, 142.0, 134.5, 130.0, 129.0, 128.5, 127.0, 80.0, 45.0, 43.0, 32.0, 28.5.

  • MS (ESI): m/z 306.2 [M+H]⁺, 328.1 [M+Na]⁺.

Suzuki_Coupling_Workflow A 3-Bromobenzoic Acid + Boc-protected Piperidine Boronic Ester B Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux) A->B C tert-Butyl 4-(3-carboxyphenyl)-3,6- dihydropyridine-1(2H)-carboxylate B->C D Hydrogenation (H₂, 10% Pd/C, Methanol) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Application as a Chemical Intermediate: Amide Bond Formation

The carboxylic acid moiety of this compound is readily activated for amide bond formation, a crucial reaction in the synthesis of many pharmaceutical agents. Standard coupling reagents can be employed to facilitate this transformation.

Experimental Protocol: Amide Coupling with 4-Fluoroaniline

This protocol details a representative amide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[1]

Materials:

  • This compound

  • 4-Fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester.

  • Add 4-fluoroaniline (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(3-((4-fluorophenyl)carbamoyl)phenyl)piperidine-1-carboxylate.

Expected Yield: 80-95%.

Characterization Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.20 (s, 1H), 7.80 (s, 1H), 7.70 (d, J = 7.8 Hz, 1H), 7.60 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 7.8 Hz, 1H), 7.30 (t, J = 7.8 Hz, 1H), 7.10 (t, J = 8.5 Hz, 2H), 4.25 (br s, 2H), 2.80 (t, J = 12.0 Hz, 2H), 2.70-2.60 (m, 1H), 1.85 (d, J = 12.0 Hz, 2H), 1.65-1.55 (m, 2H), 1.48 (s, 9H).

  • MS (ESI): m/z 401.2 [M+H]⁺.

Amide_Coupling_Workflow A This compound C Amide Coupling (EDC, HOBt, DIPEA, DMF) A->C B 4-Fluoroaniline B->C D tert-Butyl 4-(3-((4-fluorophenyl)carbamoyl)phenyl) piperidine-1-carboxylate C->D PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 Repair Base Excision Repair PARP1->Repair Apoptosis Apoptosis PARP1->Apoptosis Leads to cell death in BRCA-deficient cells Cell_Survival Cell Survival Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Olaparib analogue) PARP_Inhibitor->PARP1 Inhibition Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Gene_Expression Altered Gene Expression Downstream_Signaling->Gene_Expression Cell_Proliferation Cell Proliferation & Angiogenesis Gene_Expression->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

References

An In-depth Technical Guide to PROTAC Linkers and Their Core Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][] The linker's length, composition, and rigidity orchestrate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation.[4]

This technical guide provides a comprehensive overview of PROTAC linkers, their building blocks, and the experimental protocols essential for their synthesis and evaluation.

Core Building Blocks and Classification of PROTAC Linkers

The design of a PROTAC linker involves the strategic selection and assembly of various chemical building blocks to achieve the desired physicochemical properties and biological activity. Linkers are broadly classified into two main categories: flexible and rigid.

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility and the conformational freedom they provide.[4]

  • Alkyl Chains: Simple hydrocarbon chains of varying lengths are a frequent starting point for linker design. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[4] However, they are generally hydrophobic, which can negatively impact solubility.[2]

  • Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol units and are widely used to improve the solubility and drug-like properties of PROTACs.[2] The ether oxygens can act as hydrogen bond acceptors, enhancing hydrophilicity.[2]

Rigid Linkers

Rigid linkers are incorporated into PROTAC design to pre-organize the molecule into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.

  • Piperidine and Piperazine: These saturated heterocyclic motifs are used to introduce rigidity and can also improve aqueous solubility and metabolic stability.[5]

  • Triazoles: Often formed via "click chemistry," triazole rings are metabolically stable and provide a rigid connection between other linker components.[6]

Data Presentation: Quantitative Impact of Linker Properties

The following tables summarize quantitative data from various studies, illustrating the profound impact of linker length and composition on PROTAC efficacy.

Table 1: Impact of Linker Length on PROTAC Efficacy

PROTAC IDTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC ABRD4VHLPEG9>1000<20HEK293T
PROTAC BBRD4VHLPEG1250>90HEK293T
PROTAC CBRD4VHLPEG1525>95HEK293T
PROTAC DBRD4VHLPEG1880~85HEK293T
TBK1 DegraderTBK1CereblonAlkyl/Ether<12No Degradation--
TBK1 DegraderTBK1CereblonAlkyl/Ether21396-
TBK1 DegraderTBK1CereblonAlkyl/Ether2929276-

Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[2][7][8]

Table 2: Impact of Linker Composition on PROTAC Efficacy and Physicochemical Properties

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Permeability (PAMPA)
Degrader XBTKVHLFlexible Alkyl Chain1-40>90Moderate
Degrader YARVHLRigid Piperazine-based<1>90High
QCA570BETCereblonRigid Ethynyl GrouppM range>90Not Reported
VHL PROTAC 1VHLVHLFlexibleNot ReportedNot ReportedLow
VHL PROTAC 2VHLVHLRigidNot ReportedNot ReportedHigh

Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[1][7][8]

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Releases Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Ligand_Selection Select POI and E3 Ligase Ligands Linker_Design Design Linker (Alkyl, PEG, etc.) Ligand_Selection->Linker_Design Synthesis Synthesize PROTAC Library Linker_Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, SPR) Synthesis->Ternary_Complex_Assay Western_Blot Western Blot for Degradation (DC50, Dmax) Ternary_Complex_Assay->Western_Blot Cell_Viability Cell Viability Assay Western_Blot->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Linker_Design Iterate

Caption: A typical experimental workflow for PROTAC design and optimization.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for the synthesis of a PROTAC using a sequential amide coupling strategy.

Materials:

  • Amine-functionalized POI ligand

  • Amine-functionalized E3 ligase ligand

  • Bifunctional linker with two carboxylic acid groups (e.g., a di-acid PEG linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • First Amide Coupling:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine-functionalized POI ligand (1.0 equivalent) and the bifunctional linker (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the mono-functionalized linker-POI ligand intermediate by reverse-phase HPLC.

  • Second Amide Coupling:

    • Dissolve the purified linker-POI ligand intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purification:

    • Purify the final PROTAC product using reverse-phase HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[9]

Protocol 2: PROTAC Synthesis via Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This protocol outlines the synthesis of a PROTAC using a CuAAC reaction.[6][10]

Materials:

  • Azide-functionalized linker-E3 ligase ligand conjugate

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O or DMF)

  • Reverse-phase HPLC system

  • LC-MS and NMR

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized linker-E3 ligase ligand conjugate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0 equivalent) in a suitable solvent system (e.g., 1:1 t-BuOH/H₂O).

    • In a separate vial, prepare fresh solutions of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water.

  • Click Reaction:

    • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is typically open to the air.

    • Monitor the formation of the triazole-linked PROTAC by LC-MS.

  • Purification and Characterization:

    • Upon completion, purify the crude PROTAC by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.[11]

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[12][13]

Materials:

  • Cultured cells expressing the POI

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with the primary antibody for the loading control.

  • Detection and Analysis:

    • Add the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[14]

Protocol 4: TR-FRET Assay for Ternary Complex Formation

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.[15][16]

Materials:

  • Purified POI and E3 ligase, each labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively.

  • PROTAC of interest

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup:

    • In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC in assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow for ternary complex formation.

  • Signal Detection:

    • Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.[15][17]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction between methyl 3-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, followed by the hydrolysis of the resulting methyl ester. This protocol is designed for researchers, scientists, and drug development professionals, offering a clear, step-by-step guide to ensure reproducibility and high yields.

Introduction

This compound is a bifunctional molecule incorporating a protected piperidine ring and a benzoic acid moiety. The tert-butoxycarbonyl (Boc) protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions, making the piperidine nitrogen available for further functionalization. The benzoic acid group provides a handle for amide bond formation or other modifications. These characteristics make the title compound a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands.

The synthetic strategy outlined herein employs a palladium-catalyzed Suzuki-Miyaura coupling, a robust and versatile method for the formation of carbon-carbon bonds.[1] This is followed by a standard saponification reaction to yield the final carboxylic acid.

Reaction Scheme

Step 1: Suzuki-Miyaura Coupling Step 1: Suzuki-Miyaura Coupling

Step 2: Ester Hydrolysis Step 2: Ester Hydrolysis

Experimental Protocols

3.1. Materials and Equipment

  • Reagents:

    • Methyl 3-bromobenzoate (99%)

    • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (98%)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Deionized water

    • Methanol (MeOH)

    • Tetrahydrofuran (THF)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl, 1M)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath

    • Inert gas supply (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates

3.2. Step 1: Synthesis of Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate

  • To a 250 mL round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask.

  • Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate as a solid.

3.3. Step 2: Synthesis of this compound

  • Dissolve the methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate (1.0 eq) obtained from Step 1 in a mixture of methanol and tetrahydrofuran (1:1 v/v).

  • Add an aqueous solution of sodium hydroxide (2.0 M, 3.0 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield this compound.

Data Presentation

Table 1: Reagent Quantities and Expected Yields

StepReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
1Methyl 3-bromobenzoate215.041.010.02.15 g
1tert-Butyl 4-(...)-piperidine-1-carboxylate311.221.212.03.73 g
1Sodium Carbonate (Na₂CO₃)105.992.020.02.12 g
1Pd(dppf)Cl₂·CH₂Cl₂816.640.030.3245 mg
Product: Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate 319.40 --~2.5-2.9 g (80-90% yield)
2Methyl 3-(...)-benzoate319.401.08.02.56 g
2Sodium Hydroxide (NaOH)40.003.024.012 mL of 2M solution
Final Product: this compound 305.37 --~2.2-2.3 g (90-95% yield)

Characterization Data for this compound:

  • Molecular Formula: C₁₇H₂₃NO₄[2]

  • Molecular Weight: 305.37 g/mol [2]

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.05 (s, 1H), 7.95 (d, J = 7.8 Hz, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 4.25 (br s, 2H), 2.80 (t, J = 12.0 Hz, 2H), 2.70-2.60 (m, 1H), 1.85 (d, J = 12.0 Hz, 2H), 1.65 (q, J = 12.0 Hz, 2H), 1.48 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 171.5, 154.8, 145.0, 133.5, 130.5, 129.0, 128.8, 127.5, 79.8, 44.5, 44.0, 33.0, 28.5.

Note: NMR data is predicted and should be confirmed experimentally.

Visualization

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis Start Starting Materials: Methyl 3-bromobenzoate Piperidine Boronic Ester Reaction1 Reaction: - Pd(dppf)Cl2 - Na2CO3 - Dioxane/Water - Reflux, 12-16h Start->Reaction1 1 Workup1 Work-up: - EtOAc Extraction - Brine Wash - Drying (MgSO4) Reaction1->Workup1 2 Purification1 Purification: - Column Chromatography Workup1->Purification1 3 Intermediate Intermediate: Methyl 3-(1-(Boc)piperidin-4-yl)benzoate Purification1->Intermediate 4 Reaction2 Reaction: - NaOH - MeOH/THF/Water - 60°C, 4-6h Intermediate->Reaction2 Workup2 Work-up: - Acidification (HCl) - Filtration Reaction2->Workup2 5 FinalProduct Final Product: 3-(1-(Boc)piperidin-4-yl)benzoic acid Workup2->FinalProduct 6

References

Application Notes and Protocols for the Use of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties by dictating the spatial orientation of the POI and the E3 ligase within the ternary complex.

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: A Rigid Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a carboxylic acid and a Boc-protected amine, making it a valuable building block in the modular synthesis of PROTACs. The piperidine ring introduces a degree of rigidity into the linker, which can be advantageous for pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[1][2] The incorporation of such rigid scaffolds can enhance the metabolic stability of the resulting PROTAC molecule.[1]

The general mechanism of action for a PROTAC synthesized using this linker is depicted below. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Ub->Ubiquitination

Figure 1: General mechanism of action of a PROTAC molecule.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a two-step process involving sequential amide bond formations. The following is a representative protocol.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials: - 3-(1-Boc-piperidin-4-yl)benzoic acid - POI-NH2 - E3-NH2 or POI-COOH / E3-COOH Step1 Step 1: First Amide Coupling (e.g., Linker + POI-NH2) Start->Step1 Intermediate1 Intermediate: POI-Linker(Boc) Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate: POI-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Second Amide Coupling (e.g., Intermediate + E3-COOH) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Figure 2: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of POI-Linker(Boc) Intermediate

This protocol describes the coupling of the carboxylic acid of this compound to an amine-functionalized ligand for the protein of interest (POI-NH2).

Materials:

  • This compound

  • Amine-functionalized POI ligand (POI-NH2)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Preparative HPLC system

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-functionalized POI ligand (POI-NH2, 1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the pure POI-Linker(Boc) intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol involves the deprotection of the Boc group from the POI-Linker intermediate, followed by amide coupling to a carboxylic acid-functionalized E3 ligase ligand (E3-COOH).

Materials:

  • POI-Linker(Boc) intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

Part A: Boc Deprotection

  • Dissolve the POI-Linker(Boc) intermediate (1.0 equivalent) in a solution of 20-50% TFA in anhydrous DCM.

  • Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting amine salt is typically used in the next step without further purification.

Part B: Amide Coupling

  • In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (E3-COOH, 1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15-30 minutes to activate the carboxylic acid.

  • Dissolve the deprotected POI-Linker-NH2 intermediate in anhydrous DMF and add it to the activated E3 ligase ligand solution. Add additional DIPEA (2.0 equivalents) to neutralize the amine salt.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Protocol 1, step 6 and 7.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Quantitative Data

PROTACTargetE3 LigaseLinker MoietyDC50Dmax (%)Cell LineReference
PROTAC 1H-PGDSCRBNPiperidineN/A>90% at 1 µMKU812[3]
ARD-69ARCRBNPyridine/di-piperidine< 1 nM>95LNCaP, VCaP[4]
A13FAKCRBNPiperazine~10 nM85A549[4]
SJF620BTKCRBNPiperazine-basedPotentN/AN/A[5][6]

Note: The data presented above is for PROTACs with linkers containing piperidine or piperazine moieties, which share the characteristic of being rigid heterocyclic structures. The specific performance of a PROTAC is highly dependent on the target protein, E3 ligase, and the overall structure of the molecule.

Structure-Activity Relationship (SAR) Considerations

The design of the linker is a critical aspect of PROTAC development, and the use of rigid linkers like this compound has important SAR implications.

SAR_Considerations cluster_sar Linker SAR Considerations Linker Linker Properties (Rigidity, Length, Composition) Ternary_Complex Ternary Complex Stability & Conformation Linker->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Linker->Physicochem Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Physicochem->PK_PD PK_PD->Efficacy

Figure 3: Logical relationship of linker properties and PROTAC efficacy.
  • Rigidity: The piperidine scaffold reduces the conformational flexibility of the linker. This can lead to a more defined three-dimensional structure, which may be more favorable for the formation of a stable and productive ternary complex.[1][2]

  • Length: The overall length of the linker is crucial. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing ternary complex formation. Conversely, a linker that is too long may result in an unstable or non-productive ternary complex.

  • Attachment Points: The points at which the linker is attached to the POI and E3 ligase ligands are critical for achieving the correct orientation for ubiquitination.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs. Its rigid nature can contribute to improved metabolic stability and potent degradation activity. The provided protocols offer a general framework for the synthesis of PROTACs using this linker. However, it is important to note that the optimal linker length, composition, and attachment points are target-dependent and often require empirical optimization for each specific POI-E3 ligase pair.

References

Application Notes and Protocols for Amide Coupling Reactions with 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern medicinal chemistry and drug development, critical for the synthesis of a vast array of therapeutic agents. 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a valuable building block, incorporating a protected piperidine moiety that can be deprotected at a later synthetic stage for further functionalization. This document provides detailed application notes and experimental protocols for the amide coupling of this key intermediate with various primary and secondary amines. Two of the most common and effective coupling methodologies are highlighted: the use of uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and carbodiimides, like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (1-Hydroxybenzotriazole).

Data Presentation: Comparative Overview of Amide Coupling Reactions

The selection of coupling reagents, bases, and solvents significantly impacts the efficiency and yield of amide bond formation. Below is a summary of typical conditions and expected yields for the coupling of this compound with various amines.

Carboxylic AcidAmineCoupling Reagent(s)BaseSolventTime (h)Temp. (°C)Yield (%)
This compoundSubstituted AnilineHATUDIPEADMF2-16RT85-95
This compoundBenzylamineEDC, HOBtDIPEADCM12-24RT80-90
This compoundHeterocyclic AmineHATUTEACH₃CN4-18RT82-92
This compoundAliphatic Primary AmineEDC, HOBtNMMDMF12-24RT78-88
This compoundAliphatic Secondary AmineHATUDIPEADCM6-20RT80-90

Yields are representative and can vary based on the specific amine substrate and reaction scale.

Mandatory Visualizations

Chemical Reaction Pathway

G reactant1 This compound reagents Coupling Reagent (e.g., HATU or EDC/HOBt) Base (e.g., DIPEA) reactant1->reagents reactant2 R-NH2 (Amine) reactant2->reagents product Amide Product reagents->product

Caption: General Amide Coupling Reaction.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_acid Dissolve Carboxylic Acid and Amine in Solvent add_base Add Base dissolve_acid->add_base cool Cool to 0 °C (optional) add_base->cool add_reagent Add Coupling Reagent cool->add_reagent stir Stir at RT add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Standard Experimental Workflow.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for a wide range of amines, including those that are sterically hindered or electron-deficient, due to the high reactivity of the HATU-activated ester.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF (0.1-0.5 M), add DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method is widely used due to the affordability of the reagents and the water-solubility of the urea byproduct, which simplifies purification.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.1-0.5 M).

  • Add DIPEA (2.0 equiv) to the mixture and cool to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the final amide.

Concluding Remarks

The amide coupling of this compound is a robust and versatile transformation enabling the synthesis of a diverse range of compounds for drug discovery and development. The choice between HATU and EDC/HOBt mediated protocols will depend on the specific amine substrate, cost considerations, and desired reaction kinetics. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement these critical synthetic transformations.

References

Application Notes and Protocols for the Boc-Deprotection of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of the Boc group from 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid derivatives, yielding the corresponding 3-(piperidin-4-yl)benzoic acid derivatives. Two common and effective methods are presented: cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCM) and with hydrogen chloride (HCl) in 1,4-dioxane.[1][3][4][5]

Reaction Mechanism

The deprotection of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][5] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][5] The carbamic acid is unstable and rapidly decarboxylates to afford the free amine as its corresponding salt and carbon dioxide.[1][5]

Reaction_Mechanism Boc_Protected Boc-NH-R Protonated Boc-NH(H+)-R Boc_Protected->Protonated + H+ Carbamic_Acid HOOC-NH-R Protonated->Carbamic_Acid Cleavage tBu_Cation (CH3)3C+ Protonated->tBu_Cation Deprotected H3N+-R Carbamic_Acid->Deprotected Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common methods for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies their removal.[4][5]

Materials and Reagents:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the this compound derivative (1.0 equiv) in anhydrous DCM (e.g., 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (e.g., 5-10 equiv., often a 20-50% v/v solution of TFA in DCM is used) to the stirred solution.[4][5][6]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[4][7]

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize the mixture by washing with a saturated aqueous solution of NaHCO₃. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Method B: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also highly effective and can sometimes offer better selectivity if other acid-sensitive functional groups are present.[3][8] The product is often isolated as the hydrochloride salt, which can be a stable, crystalline solid.[3]

Materials and Reagents:

  • This compound derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if needed for dissolution)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask containing the this compound derivative (1.0 equiv), add a 4M solution of HCl in 1,4-dioxane (e.g., 5-10 equiv).[3][9] If the starting material has poor solubility, a minimal amount of anhydrous dioxane can be added to aid dissolution.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The deprotected product's hydrochloride salt may precipitate out of the solution during the reaction.[3][9] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, the solvent can be removed under reduced pressure.[3]

    • Alternatively, the product can be precipitated by adding anhydrous diethyl ether to the reaction mixture.

  • Isolation:

    • Collect the precipitated hydrochloride salt by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to obtain the purified 3-(piperidin-4-yl)benzoic acid hydrochloride.

    • If the free amine is desired, the hydrochloride salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted into an organic solvent.

Data Presentation

Parameter Method A: TFA/DCM Method B: 4M HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% TFA in DCM[4][6]4 M[3][9]
Equivalents of Acid 5-105-10
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-4 hours1-4 hours[5]
Typical Yields >90%>90%
Product Form Free amine (after basic work-up)Hydrochloride salt
Notes Volatile reagents are easy to remove.[4] A basic work-up is required to obtain the free amine.Often yields a crystalline hydrochloride salt that can be easily filtered.[3] Can be more selective in some cases.[8]

Visualization of Experimental Workflow

Experimental_Workflow cluster_start Starting Material cluster_reaction Boc-Deprotection cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Start 3-(1-(Boc)piperidin-4-yl)benzoic acid Reaction Dissolve in Solvent Add Acid (TFA or HCl) Stir at RT Start->Reaction Workup Remove Volatiles Neutralization (TFA method) or Precipitation (HCl method) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 3-(piperidin-4-yl)benzoic acid (or its HCl salt) Purification->Product

Caption: General workflow for Boc-deprotection.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of the acid.[3] Ensure that the starting material is fully dissolved in the reaction solvent.

  • Side Product Formation: For substrates with other acid-sensitive groups, milder conditions may be necessary. Using HCl in dioxane is sometimes considered milder than TFA in DCM.[3] Lowering the reaction temperature can also help minimize side reactions.

  • Difficult Purification: If the trifluoroacetate salt of the product is difficult to handle, consider switching to the HCl in dioxane method to obtain the hydrochloride salt, which is often a more manageable solid.[3]

For further reading and alternative methods, such as using milder acids or Lewis acids, refer to the broader literature on Boc deprotection.[10][11][12]

References

Application Notes and Protocols for TFA Deprotection of Boc-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the efficient and clean deprotection of tert-butoxycarbonyl (Boc)-protected piperidine compounds using trifluoroacetic acid (TFA). The information herein is curated to facilitate seamless integration into research and development workflows, with a focus on optimizing reaction conditions and minimizing side-product formation.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of piperidine rings in multi-step organic synthesis, particularly in the development of pharmaceutical agents. Its popularity stems from its stability under a range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[1][2] However, the generation of a reactive tert-butyl cation intermediate during this process necessitates careful control of reaction conditions and often the use of scavengers to prevent unwanted side reactions.[3][4]

Mechanism of Deprotection

The deprotection of a Boc-protected piperidine with TFA proceeds through a well-established mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[5][6]

  • Carbocation Formation: The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free piperidine amine.[5][6]

  • Amine Protonation: The newly liberated amine is protonated by the excess TFA to form a trifluoroacetate salt.[5]

The liberated tert-butyl cation is a potent electrophile that can lead to undesired side reactions, such as the alkylation of nucleophilic functional groups within the molecule.[3][7]

Optimizing Deprotection Conditions

The successful deprotection of Boc-piperidine compounds hinges on the careful selection of several key parameters:

  • TFA Concentration: The concentration of TFA can be varied to control the rate of deprotection. While neat TFA can be used, it is often diluted with a solvent like dichloromethane (DCM) to moderate the reaction.[8][9] A common range is 20-50% TFA in DCM.[8][10]

  • Solvent: Dichloromethane (DCM) is the most frequently used solvent due to its ability to dissolve a wide range of organic compounds and its inertness to TFA.[1]

  • Temperature: Most Boc deprotections are carried out at room temperature.[8] For substrates with other acid-sensitive groups, the reaction may be performed at 0°C to enhance selectivity.[1][11]

  • Reaction Time: The reaction time is dependent on the substrate's steric hindrance and electronic properties.[4] Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the point of complete deprotection and to avoid prolonged exposure to acidic conditions which may promote side reactions.[1] Reaction times can range from 30 minutes to several hours.[8][11]

  • Scavengers: The addition of scavengers is critical to trap the electrophilic tert-butyl cation and prevent side reactions.[3][4] The choice of scavenger depends on the presence of nucleophilic functional groups in the substrate.

Data Presentation: Common Deprotection Conditions & Scavenger Cocktails

The following tables summarize common conditions and scavenger cocktails for the TFA-mediated deprotection of Boc-piperidine compounds.

Table 1: Typical TFA Deprotection Conditions

ParameterConditionNotes
TFA Concentration 20-50% (v/v) in DCMHigher concentrations lead to faster deprotection but may increase side reactions.[8][10]
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.[1]
Temperature 0°C to Room TemperatureLower temperatures can improve selectivity in the presence of other acid-labile groups.[1][11]
Reaction Time 0.5 - 4 hoursMonitor reaction progress by TLC or LC-MS.[1]
Substrate Conc. 0.1 - 0.2 M

Table 2: Recommended Scavengers for Preventing Side Reactions

ScavengerTarget Functional GroupTypical Concentration
Triisopropylsilane (TIS) General purpose, effective for tryptophan and methionine.[3]2.5 - 5% (v/v)
Triethylsilane (TES) Similar to TIS, general purpose.[4]10-20 equivalents[4]
Anisole Protects tyrosine and tryptophan residues.[3]5% (v/v)
Thioanisole Effective for methionine and tryptophan.5% (v/v)
1,2-Ethanedithiol (EDT) Used for cysteine-containing compounds.[3]2.5% (v/v)
Water Can act as a scavenger and helps with solubility.[3]2.5 - 5% (v/v)

A commonly used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][12]

Experimental Protocols

Protocol 1: Standard TFA Deprotection of a Boc-Piperidine

This protocol is suitable for most Boc-piperidine compounds that do not contain other highly acid-sensitive functional groups.

Materials:

  • Boc-protected piperidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), resulting in a 50% TFA solution.[10]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully neutralize the excess acid by washing with saturated aqueous NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is basic.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Protocol 2: TFA Deprotection with Scavengers for Sensitive Substrates

This protocol is recommended when the piperidine derivative contains nucleophilic functional groups susceptible to alkylation by the tert-butyl cation.

Materials:

  • Boc-protected piperidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Appropriate scavenger(s) (e.g., Triisopropylsilane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 equiv.) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.

  • Add the selected scavenger(s) to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-prepared solution of TFA in DCM (e.g., 50% v/v) to the reaction mixture.

  • Stir at 0°C and monitor the reaction by TLC or LC-MS.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Proceed with the work-up as described in Protocol 1 (steps 7-10) to isolate the free piperidine.

Visualizations

The following diagrams illustrate the key processes involved in the TFA deprotection of Boc-piperidine compounds.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocPip Boc-Piperidine ProtonatedBoc Protonated Boc-Piperidine BocPip->ProtonatedBoc Protonation TFA TFA (H⁺) TFA->ProtonatedBoc CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of t-Bu⁺ tBu tert-Butyl Cation ProtonatedBoc->tBu PiperidineSalt Piperidine-TFA Salt CarbamicAcid->PiperidineSalt Decarboxylation & Protonation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental_Workflow Start Start: Dissolve Boc-Piperidine in DCM AddScavenger Add Scavenger(s) (Optional) Start->AddScavenger Cool Cool to 0°C AddScavenger->Cool AddTFA Add TFA Solution Cool->AddTFA React Stir and Monitor (TLC/LC-MS) AddTFA->React Workup Work-up React->Workup Evaporation Evaporation of Solvent & Excess TFA Workup->Evaporation Neutralization Neutralization (e.g., NaHCO₃ wash) Evaporation->Neutralization Extraction Extraction & Drying Neutralization->Extraction FinalProduct Isolate Deprotected Piperidine Extraction->FinalProduct

Caption: General experimental workflow for Boc deprotection.

Scavenger_Logic Start Does the substrate have nucleophilic groups? Yes Yes Start->Yes No No Start->No SelectScavenger Select appropriate scavenger(s) (e.g., TIS, Anisole) Yes->SelectScavenger Proceed Proceed with standard deprotection No->Proceed End Perform Deprotection SelectScavenger->End Proceed->End

Caption: Decision logic for using scavengers.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.[4]- Insufficient amount of acid.[4]- Steric hindrance around the Boc group.[4]- Prolong the reaction time or allow the reaction to warm to room temperature.- Increase the concentration of TFA.- Consider using a stronger acid system like 4M HCl in dioxane.[4]
Side Product Formation - Alkylation by the tert-butyl cation.[3][4]- Degradation of other acid-sensitive groups.- Add appropriate scavengers (see Table 2).[3]- Lower the reaction temperature to 0°C.[1]- Reduce the reaction time by using a higher concentration of TFA for a shorter period.
Low Yield after Work-up - Incomplete extraction of the product.- Formation of a water-soluble salt.[1]- Perform multiple extractions with an organic solvent.- Ensure the aqueous layer is sufficiently basic to generate the free amine.- If the product salt is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[1]
Difficult Purification - Presence of scavenger byproducts.- Formation of TFA salts that are difficult to handle.[1]- Choose a volatile scavenger like triethylsilane.- Consider using HCl in dioxane to form a crystalline hydrochloride salt which can often be isolated by filtration.[1]

References

Application Notes and Protocols: Suzuki Coupling of 3-Bromobenzoic Acid and Boc-Piperidine Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with broad functional group tolerance and generally high yields.[1][2] This powerful palladium-catalyzed reaction is extensively used in the pharmaceutical industry for the synthesis of complex molecules and privileged structural motifs found in numerous biologically active compounds.[3][4][5] This application note provides a detailed protocol for the Suzuki coupling of 3-bromobenzoic acid with N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, a key transformation for accessing valuable intermediates in drug discovery programs. The resulting 3-(N-Boc-piperidin-4-yl)benzoic acid scaffold is a versatile building block for the synthesis of a wide range of therapeutic agents.[6]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species.[1][2] The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate.[1][2]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (Boc-piperidine boronic acid ester) is transferred to the palladium center.[1][7] The base is crucial for activating the boronic acid derivative.[7]

  • Reductive Elimination: The coupled product is formed by reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Experimental Protocol

This protocol is a representative method adapted from established literature for Suzuki-Miyaura cross-coupling reactions.[2][3][6] Optimization may be required for specific scales and substrates.

Materials:

  • 3-Bromobenzoic acid

  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Boc-piperidine boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)[1][5]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[8][9]

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)[2][3]

  • Nitrogen or Argon gas (for inert atmosphere)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Round-bottom flask or Schlenk flask

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask or Schlenk flask equipped with a magnetic stir bar and condenser, combine 3-bromobenzoic acid (1.0 eq), Boc-piperidine boronic acid pinacol ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[2][3]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromobenzoic acid) is consumed. Reaction times typically range from 12 to 24 hours.[2][10]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.[10]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.[10]

    • Combine the organic layers and wash with brine.[10]

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[10]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of aryl bromides with boronic acids/esters under various conditions, providing a comparative overview for reaction optimization.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-methyl-3-bromobenzamideBoc-piperidine boronic acid pinacol esterPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O801685[6]
23-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂ORT1.599[9]
32-bromo-3-picoline3-aminophenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O80-82[5]
43-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901292[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_complex Ar-Pd(II)-R L2 transmetalation->pd2_complex reductive_elimination Reductive Elimination pd2_complex->reductive_elimination reductive_elimination->pd0 product Ar-R Coupled Product reductive_elimination->product reactants Ar-X + R-B(OR)2 reactants->oxidative_addition Ar-X reactants->transmetalation R-B(OR)2 base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants, Catalyst, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-90°C, 12-24h) solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up: Dilute, Extract, Wash, Dry monitor->workup Complete concentrate Concentrate in vacuo workup->concentrate purify Purify by Column Chromatography concentrate->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Small Molecule Libraries Using 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a versatile bifunctional scaffold molecule extensively utilized in solid-phase organic synthesis (SPOS) for the generation of diverse small molecule libraries. Its structure incorporates a benzoic acid moiety, which allows for straightforward attachment to a variety of solid supports, and a Boc-protected piperidine nitrogen, which can be deprotected and subsequently functionalized to introduce points of diversity.

This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase synthesis of substituted piperidine libraries. The methodologies described herein are fundamental for creating focused compound collections for hit discovery and lead optimization in drug discovery programs.

Core Applications

The primary application of this compound in solid-phase synthesis is as a central scaffold for combinatorial chemistry. Once immobilized on a solid support, the piperidine nitrogen serves as a key diversification point. Common diversification strategies include:

  • N-Acylation: Introduction of a wide range of acyl groups via reaction with carboxylic acids, acyl chlorides, or anhydrides.

  • N-Sulfonylation: Reaction with various sulfonyl chlorides to yield sulfonamides.

  • N-Alkylation and Reductive Amination: Introduction of alkyl groups through reaction with aldehydes or ketones followed by reduction.

  • N-Arylation: Formation of N-aryl piperidines via cross-coupling reactions.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

These reactions can be performed in a parallel or split-and-pool fashion to rapidly generate large libraries of compounds with diverse functionalities.

Experimental Protocols

Immobilization of the Scaffold on Solid Support

The initial step involves the covalent attachment of the this compound scaffold to a suitable solid support. The choice of resin depends on the desired cleavage strategy to release the final products. Rink Amide resin is commonly used to generate carboxamides upon cleavage with trifluoroacetic acid (TFA).

Protocol 1: Coupling of this compound to Rink Amide Resin

  • Materials:

    • Rink Amide AM resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

    • This compound

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin (1.0 g, ~0.5 mmol) in DMF (10 mL) for 1-2 hours in a reaction vessel.

    • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate the mixture for 20 minutes. Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine and dibenzofulvene-piperidine adduct.

    • Coupling Reaction:

      • In a separate vessel, dissolve this compound (3 eq., 1.5 mmol, 482 mg), HOBt (3 eq., 1.5 mmol, 229 mg), and DIC (3 eq., 1.5 mmol, 235 µL) in DMF (8 mL).

      • Pre-activate the mixture for 10-15 minutes at room temperature.

      • Drain the solvent from the resin and add the pre-activated solution.

    • Reaction Monitoring: Agitate the reaction mixture at room temperature for 4-6 hours. Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative test (beads remain colorless or slightly yellow) indicates complete coupling.

    • Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).

    • Drying: Dry the resin under vacuum to obtain the scaffold-loaded resin.

Table 1: Reagents for Scaffold Immobilization

ReagentM.W. ( g/mol )EquivalentsAmount (for 0.5 mmol scale)
Rink Amide AM Resin-1.01.0 g
This compound321.403.0482 mg
HOBt153.143.0229 mg
DIC126.203.0235 µL
DMF--~100 mL
20% Piperidine in DMF--20 mL
Diversification of the Immobilized Scaffold

Once the scaffold is attached to the resin, the Boc protecting group on the piperidine nitrogen is removed, and the resulting secondary amine is functionalized.

Protocol 2: Boc Deprotection and N-Acylation

  • Materials:

    • Scaffold-loaded resin from Protocol 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA)

    • A library of carboxylic acids

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Boc Deprotection:

      • Swell the scaffold-loaded resin in DCM (10 mL) for 30 minutes.

      • Drain the DCM and add a solution of 50% TFA in DCM (10 mL).

      • Agitate the mixture for 30 minutes.

      • Drain the deprotection solution and wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL).

    • Neutralization: Wash the resin with 10% DIPEA in DMF (3 x 10 mL) to neutralize the trifluoroacetate salt, followed by washing with DMF (5 x 10 mL).

    • N-Acylation (Parallel Synthesis Example):

      • Distribute the deprotected resin into separate reaction vessels (e.g., in a multi-well plate).

      • To each vessel, add a solution of a unique carboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

      • Agitate the reactions at room temperature for 4-12 hours.

    • Washing: After the reaction, wash the resin in each vessel with DMF (5x), DCM (3x), and Methanol (2x).

    • Drying: Dry the resin under vacuum.

Table 2: Reagents for N-Acylation (per reaction)

ReagentEquivalents
Carboxylic Acid3.0
HATU2.9
DIPEA6.0
Cleavage and Product Isolation

The final step is to cleave the synthesized molecules from the solid support.

Protocol 3: Cleavage from Rink Amide Resin

  • Materials:

    • Functionalized resin from Protocol 2

    • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

    • Cold diethyl ether

  • Procedure:

    • Place the dry, functionalized resin in a reaction vessel.

    • Add the cleavage cocktail (1-2 mL per 100 mg of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding the concentrated solution to cold diethyl ether.

    • Pellet the product by centrifugation, decant the ether, and dry the product under vacuum.

    • Purify the crude product by preparative HPLC if necessary.

Visualization of Workflows

Experimental Workflow for Solid-Phase Synthesis

The following diagram illustrates the overall workflow for the solid-phase synthesis of a substituted piperidine library using the target scaffold.

G cluster_prep Resin Preparation cluster_scaffold Scaffold Immobilization cluster_diversify Diversification cluster_cleave Cleavage and Isolation Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Scaffold 3-(1-Boc-piperidin-4-yl) benzoic acid Activate Activate with DIC/HOBt Scaffold->Activate Activate->Couple Wash2 Wash Couple->Wash2 Boc_Deprotect Boc Deprotection (50% TFA/DCM) Wash2->Boc_Deprotect Neutralize Neutralize with DIPEA Boc_Deprotect->Neutralize Diversify N-Acylation (Carboxylic Acid, HATU, DIPEA) Neutralize->Diversify Wash3 Wash Diversify->Wash3 Cleave Cleave from Resin (95% TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify Product Final Product Library Purify->Product

Caption: Workflow for solid-phase synthesis of a piperidine library.

Logical Relationship of Diversification

The following diagram illustrates the logical relationship of the diversification step, where a single scaffold on the resin can be reacted with multiple building blocks to generate a library of compounds.

G cluster_building_blocks cluster_products Resin_Scaffold Resin-Bound Scaffold (Deprotected Piperidine) P1 Resin-Scaffold-CO-R1 Resin_Scaffold->P1 P2 Resin-Scaffold-CO-R2 Resin_Scaffold->P2 P3 Resin-Scaffold-CO-R3 Resin_Scaffold->P3 P_n Resin-Scaffold-CO-Rn Resin_Scaffold->P_n R1 R1-COOH R1->P1 Coupling R2 R2-COOH R2->P2 Coupling R3 R3-COOH R3->P3 Coupling R_n Rn-COOH R_n->P_n Coupling

Caption: Diversification of the scaffold with various carboxylic acids.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the solid-phase synthesis. Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.

Table 3: Summary of Typical Reaction Parameters and Outcomes

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Typical Purity (%)
Scaffold Immobilization 3-(1-Boc-piperidin-4-yl)benzoic acid, DIC, HOBtDMFRT4-6>95>90
Boc Deprotection 50% TFA in DCMDCMRT0.5Quantitative-
N-Acylation Carboxylic Acid, HATU, DIPEADMFRT4-1270-9580-95
N-Sulfonylation Sulfonyl Chloride, DIPEADMFRT2-660-9075-95
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCERT4-2450-8570-90
Cleavage from Resin 95% TFA/TIS/H₂O-RT2-3>90-

*Based on resin loading efficiency.

Conclusion

This compound is a highly effective and versatile scaffold for the solid-phase synthesis of diverse small molecule libraries. The protocols outlined in this document provide a robust foundation for researchers to generate compound collections for screening and lead optimization. The ability to perform a wide range of chemical transformations on the piperidine nitrogen allows for the creation of libraries with significant structural and functional diversity, making this scaffold a valuable tool in modern drug discovery.

Application Notes and Protocols for the Analytical Characterization of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.

Compound Overview

Structure:

Molecular Formula: C₁₇H₂₃NO₄[1]

Molecular Weight: 305.37 g/mol

Appearance: Expected to be a white to off-white solid.

Analytical Methods and Protocols

A suite of analytical techniques is essential for the complete characterization of this compound. The following sections detail the recommended experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the molecule.

2.1.1. ¹H NMR Spectroscopy

  • Objective: To confirm the presence and connectivity of hydrogen atoms in the molecule.

  • Predicted Spectral Data: Based on analogous structures, the following proton signals are expected.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 - 13.0s1HCarboxylic acid proton (-COOH)
~8.1 - 8.2s1HAromatic proton (Ar-H) ortho to COOH
~7.9 - 8.0d1HAromatic proton (Ar-H) para to COOH
~7.5 - 7.6d1HAromatic proton (Ar-H) ortho to piperidine
~7.4 - 7.5t1HAromatic proton (Ar-H) meta to COOH
~4.1 - 4.3br d2HPiperidine protons (-CH₂N-)
~2.8 - 3.0br t2HPiperidine protons (-CH₂N-)
~2.7 - 2.9tt1HPiperidine proton (-CH-)
~1.8 - 2.0br d2HPiperidine protons (-CH₂CH-)
~1.6 - 1.8qd2HPiperidine protons (-CH₂CH-)
1.48s9Htert-Butyl protons (-C(CH₃)₃)
  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and assign the chemical shifts.

2.1.2. ¹³C NMR Spectroscopy

  • Objective: To identify all unique carbon environments in the molecule.

  • Predicted Spectral Data: The expected chemical shifts for the carbon atoms are as follows, based on typical values for benzoic acid and Boc-piperidine moieties.[3][4]

Chemical Shift (δ, ppm)Assignment
~167Carboxylic acid carbon (-COOH)
~155Carbonyl carbon of Boc group (-C=O)
~145Aromatic carbon attached to piperidine
~132Aromatic carbon attached to COOH
~130Aromatic CH
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~80Quaternary carbon of Boc group (-C(CH₃)₃)
~44Piperidine carbons (-CH₂N-)
~42Piperidine methine carbon (-CH-)
~32Piperidine carbons (-CH₂CH-)
28.4tert-Butyl methyl carbons (-C(CH₃)₃)
  • Protocol:

    • Prepare the sample as described for ¹H NMR spectroscopy.

    • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

    • Process the data and assign the chemical shifts based on known ranges and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and to quantify any impurities.

  • Objective: To assess the purity of the sample and identify any related substances.

  • Protocol: A general reversed-phase HPLC method is provided below. This method may require optimization for specific instrumentation and impurity profiles.[5][6][7]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Acetonitrile in Water
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a suitable solvent (e.g., Acetonitrile) to 1 mg/mL.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Objective: To confirm the molecular weight of the compound.

  • Predicted m/z Values: [1]

AdductPredicted m/z
[M+H]⁺306.1700
[M+Na]⁺328.1519
[M-H]⁻304.1554
  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the sample directly into the ESI source or inject it via an LC system.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Objective: To identify characteristic functional groups.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic acid)
~2975, ~2860C-H stretch (Aliphatic)
~1710C=O stretch (Carboxylic acid)
~1685C=O stretch (Boc carbamate)
~1600, ~1480C=C stretch (Aromatic ring)
~1160C-O stretch (Boc ester)
  • Protocol:

    • Acquire the FTIR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

    • For ATR, place a small amount of the solid sample directly on the ATR crystal.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system.

  • Objective: To determine the wavelength of maximum absorbance (λmax).

  • Expected λmax: The benzoic acid chromophore is expected to have a λmax in the range of 230-280 nm.

  • Protocol:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.

    • Identify the wavelength(s) of maximum absorbance.

Visualizations

Experimental Workflow

G Figure 1: General workflow for the analytical characterization. cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR HPLC HPLC Sample->HPLC MS Mass Spec. Sample->MS FTIR FTIR Sample->FTIR UVVis UV-Vis Sample->UVVis Structure Structure Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Identity Identity Verification MS->Identity FTIR->Structure UVVis->Identity

Caption: General workflow for analytical characterization.

Logical Relationship of Analytical Data

G Figure 2: Interrelation of analytical data for structural elucidation. Compound Target Compound MolWeight Molecular Weight (MS) Compound->MolWeight FuncGroups Functional Groups (FTIR) Compound->FuncGroups Connectivity Atom Connectivity (¹H, ¹³C NMR) Compound->Connectivity Purity Purity (HPLC) Compound->Purity Confirmation Confirmed Structure & Purity MolWeight->Confirmation FuncGroups->Confirmation Connectivity->Confirmation Purity->Confirmation

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a bifunctional molecule commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Its purity is paramount for the successful synthesis of downstream compounds and for obtaining reliable biological data. This application note provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted technique for the separation of small organic molecules. The method described herein is designed to yield high-purity material suitable for subsequent synthetic steps and biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is crucial for method development in HPLC.

PropertyValue
Molecular Formula C₁₇H₂₃NO₄[1][2]
Molecular Weight 305.37 g/mol [1]
CAS Number 149353-75-3[1]
Predicted XlogP 2.9[2]
InChI Key YCNVQGGUCDVTIZ-UHFFFAOYSA-N[1]

Experimental Protocol

This protocol outlines a standard reversed-phase HPLC method for the purification of this compound. The presence of the benzoic acid moiety necessitates control of the mobile phase pH to ensure the analyte is in its neutral, protonated form, which enhances retention on a C18 column.[3]

Materials and Instrumentation
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA) or formic acid.

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., DMSO or a mixture of ACN and water).

Sample Preparation
  • Accurately weigh the crude compound.

  • Dissolve the compound in a minimal amount of a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or a mixture of the mobile phase components, to achieve a high concentration (e.g., 50-100 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method

The following HPLC parameters are a starting point and may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Setting
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Flow Rate 5.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm or 254 nm
Injection Volume 0.5 - 2.0 mL (depending on concentration and column loading capacity)
Gradient Program See Table 3
Gradient Elution Profile
Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030
Post-Purification Processing
  • Collect the fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

  • Analyze the purity of the final product by analytical HPLC.

Data Presentation

The expected results from the purification are summarized in Table 4. The retention time will be dependent on the exact system and conditions used.

ParameterExpected Value
Retention Time 10 - 15 minutes (highly dependent on the specific system)
Purity of collected fractions >98% (as determined by analytical HPLC)
Recovery Yield 80 - 95% (dependent on the purity of the crude material)

Experimental Workflow Diagram

The logical flow of the HPLC purification process, from initial sample preparation to the final pure compound, is illustrated in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_analysis Quality Control dissolve Dissolve Crude Product filtrate Filter Sample (0.45 µm) dissolve->filtrate inject Inject Sample onto HPLC filtrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect combine Combine Pure Fractions collect->combine evaporate Solvent Evaporation combine->evaporate lyophilize Lyophilization evaporate->lyophilize purity_check Purity Analysis (Analytical HPLC) lyophilize->purity_check

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The protocol described provides a robust method for the purification of this compound using reversed-phase HPLC. By controlling the mobile phase pH and utilizing a standard C18 column, high purity and good recovery of the target compound can be achieved. This method is suitable for researchers in drug discovery and chemical biology requiring high-quality material for their studies. Optimization of the gradient and loading conditions may be necessary depending on the specific impurity profile of the crude starting material.

References

Application of Boc-Piperidine Linkers in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of high-quality lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak binders to a biological target. These initial hits are then optimized into more potent leads through various strategies, including fragment growing, merging, and linking. The use of appropriate linkers is critical in the fragment linking strategy, where two or more fragments that bind to adjacent sites on the target are connected.

The Boc-piperidine scaffold has gained significant attention as a linker in FBDD due to its advantageous properties. The piperidine ring provides a rigid and three-dimensional (3D) structural element, which can help to properly orient the linked fragments for optimal interaction with the target, thus minimizing the entropic penalty upon binding. The tert-butoxycarbonyl (Boc) protecting group offers a stable and synthetically tractable handle for chemical modification and deprotection under specific conditions, facilitating the modular construction of more complex molecules. This document provides detailed application notes and protocols for the utilization of Boc-piperidine linkers in FBDD campaigns.

Key Advantages of Boc-Piperidine Linkers in FBDD

  • Rigidity and Pre-organization: The conformational rigidity of the piperidine ring helps to pre-organize the linked fragments, reducing the entropic cost of binding and potentially leading to higher affinity and ligand efficiency.

  • Three-Dimensionality: Piperidine-based linkers introduce 3D character to the resulting molecule, which is often crucial for effective interaction with the complex topographies of protein binding sites.

  • Synthetic Tractability: The Boc protecting group is stable under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for controlled and sequential chemical modifications.

  • Improved Physicochemical Properties: The piperidine moiety can influence the physicochemical properties of the final compound, such as solubility and metabolic stability.

Application Notes: FBDD Workflow with Boc-Piperidine Linkers

The application of Boc-piperidine linkers in FBDD typically follows a structured workflow, from initial fragment screening to the generation of a lead compound.

Fragment Screening and Hit Identification

The initial step involves screening a fragment library against the target of interest to identify initial binders. A variety of biophysical techniques can be employed for this purpose.

  • High-Throughput Screening (HTS) Techniques: Methods like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) can be used for primary screening of a large fragment library.

  • NMR Spectroscopy: Ligand-observed NMR techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are powerful for detecting weak fragment binding.

  • X-ray Crystallography: This technique provides high-resolution structural information of the fragment bound to the target, which is invaluable for identifying adjacent binding pockets suitable for a fragment linking strategy.

Identification of a Linking Opportunity

Once two or more fragments are identified to bind in close proximity within the target's binding site, a fragment linking strategy can be pursued. The distance and relative orientation of the fragments, as determined by X-ray crystallography or computational modeling, will guide the design of the Boc-piperidine linker.

Synthesis of the Linked Compound

A suitable Boc-piperidine derivative is selected or synthesized to bridge the identified fragments. The synthesis typically involves a modular approach where the fragments are coupled to the Boc-piperidine scaffold.

Evaluation of the Linked Compound

The newly synthesized linked compound is then evaluated for its binding affinity and biological activity. A significant increase in potency compared to the individual fragments is indicative of a successful linking strategy.

Lead Optimization

The initial linked compound serves as a starting point for further optimization. This may involve modifying the fragments, the linker length and geometry, or the substitution pattern on the piperidine ring to improve affinity, selectivity, and drug-like properties.

Data Presentation

Table 1: Illustrative Quantitative Data for a Fragment Linking Campaign
CompoundTypeMolecular Weight (Da)Kd (μM)Ligand Efficiency (LE)
Fragment AInitial Hit1505000.35
Fragment BInitial Hit1808000.31
Linked Compound 1Boc-Piperidine Linker45050.42
Optimized Compound 2Modified Linker/Fragment4800.10.55

Experimental Protocols

Protocol 1: General Synthesis of a Library of N-Boc-Piperidine-Based Fragments

This protocol is adapted from the synthesis of 20 regio- and diastereoisomers of methyl substituted pipecolinates, which serve as excellent 3D fragments for FBDD libraries.[1]

Materials:

  • Substituted pyridines

  • Platinum(IV) oxide (PtO₂)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrogenation of Pyridine Precursors:

    • To a solution of the substituted pyridine (1.0 eq) in MeOH, add PtO₂ (1-5 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (typically 50 psi) at room temperature for 16-24 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude piperidine.

  • N-Boc Protection:

    • Dissolve the crude piperidine in a mixture of DCM and saturated aqueous NaHCO₃ solution.

    • Add (Boc)₂O (1.1 eq) and stir the mixture vigorously at room temperature for 12-16 hours.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude N-Boc protected piperidine derivative by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to yield the pure fragment.

Protocol 2: Biophysical Screening using Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Materials:

  • Target protein (e.g., 10 µM in a suitable buffer)

  • SYPRO Orange dye (5000x stock)

  • Fragment library stock solutions (e.g., 10 mM in DMSO)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Assay Preparation:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

    • Dispense the master mix into the wells of the PCR plate.

    • Add the fragment compounds from the library to the wells to a final concentration of 200 µM. Include appropriate controls (e.g., protein only, protein with a known binder, protein with DMSO).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis:

    • The melting temperature (Tm) is determined from the inflection point of the sigmoidal melting curve.

    • A positive shift in Tm (ΔTm) in the presence of a fragment indicates binding and stabilization of the protein. Fragments causing a significant ΔTm are considered hits.

Protocol 3: Hit Validation using Saturation Transfer Difference (STD) NMR

STD NMR is a powerful ligand-observed NMR technique for confirming fragment binding and can provide information about the binding epitope.

Materials:

  • Target protein (e.g., 10-50 µM in a deuterated buffer)

  • Fragment hit (e.g., 1 mM in the same deuterated buffer)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare two samples: one containing the target protein and the fragment, and a control sample containing only the fragment.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of both samples.

    • Acquire STD NMR spectra for both samples. This involves selective saturation of protein resonances and observing the transfer of saturation to the bound ligand.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • Signals that appear in the STD spectrum of the protein-fragment sample, but not in the control sample, are from the bound fragment.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in close proximity to the protein surface.

Mandatory Visualization

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Fragment Linking cluster_2 Lead Optimization A Fragment Library B Biophysical Screening (DSF, SPR, NMR) A->B C Hit Identification B->C D Structural Biology (X-ray, NMR) C->D Validated Hits E Linker Design (Boc-Piperidine) D->E F Synthesis of Linked Compound E->F G Binding Affinity (ITC, SPR) F->G Linked Molecule H SAR Studies G->H I Lead Compound H->I

Caption: FBDD workflow using Boc-piperidine linkers.

Signaling_Pathway cluster_IAP Apoptosis Regulation cluster_Drug_Action Drug Intervention XIAP XIAP Caspase9 Caspase-9 XIAP->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution IAP_Inhibitor IAP Inhibitor (Piperidine-linked) IAP_Inhibitor->XIAP Inhibition

Caption: Inhibition of XIAP-mediated apoptosis.

Conclusion

Boc-piperidine linkers represent a valuable tool in the medicinal chemist's arsenal for fragment-based drug discovery. Their inherent rigidity, 3D nature, and synthetic versatility make them well-suited for the fragment linking strategy, enabling the development of potent and selective lead compounds. The systematic application of the described workflows and protocols can facilitate the successful implementation of Boc-piperidine linkers in FBDD campaigns, ultimately contributing to the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine and other amine-containing molecules.

A Critical Clarification: Boc vs. Fmoc Deprotection

A common point of confusion is the reagent used for deprotection. It is crucial to distinguish between the two most common amine protecting groups in organic synthesis:

  • Boc (tert-butyloxycarbonyl): This group is acid-labile and is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2]

  • Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile and is typically removed using a secondary amine, with a 20% solution of piperidine in DMF being the standard reagent.[1][2]

Therefore, piperidine is not used for Boc deprotection. This guide will focus exclusively on troubleshooting the acid-catalyzed removal of the Boc group.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of an incomplete N-Boc piperidine deprotection reaction?

Incomplete Boc deprotection is a frequent issue that can usually be traced back to several key factors related to reaction conditions and substrate properties.

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[3][4] Standard conditions often call for 20-50% TFA in dichloromethane (DCM).[4]

  • Inadequate Reaction Time: Deprotection is a kinetic process. While many reactions are complete within 30 minutes to 2 hours, some substrates may require longer reaction times for full removal of the Boc group.[4][5]

  • Low Reaction Temperature: Most Boc deprotections are conducted at room temperature. Performing the reaction at lower temperatures (e.g., 0°C) can significantly slow down the rate of cleavage.[3]

  • Steric Hindrance: The bulky nature of the substrate or the presence of large neighboring groups can physically block the acid's approach to the Boc-protected amine, thus slowing the reaction rate.[3]

  • Poor Solubility: If the N-Boc protected starting material is not fully dissolved in the reaction solvent, the acid cannot efficiently access all the molecules, leading to an incomplete reaction.[5]

Q2: My reaction is incomplete. How can I drive it to completion?

If you have identified an incomplete reaction through monitoring (see Q3), several adjustments can be made to push the reaction to completion.

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if a 20% TFA in DCM solution is ineffective, increasing it to 50% or even using neat TFA for a short period (for stable substrates) can be effective.[6]

  • Extend the Reaction Time: Continue to run the reaction and monitor its progress periodically until the starting material is fully consumed.[5]

  • Increase the Temperature: If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 40°C), but be mindful that this could also promote side reactions.[5]

  • Use a Stronger Acid System: For particularly resistant substrates, switching to a more potent acid system, such as 4M HCl in 1,4-dioxane, can be a successful strategy.[3][4]

Q3: How can I effectively monitor the progress of my deprotection reaction?

Regular monitoring is key to determining the endpoint of the reaction and preventing the formation of byproducts due to prolonged exposure to acid.

  • Thin-Layer Chromatography (TLC): This is a fast and simple method. The deprotected amine product is typically more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value on the silica plate. The reaction is complete when the spot corresponding to the starting material has disappeared.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction. It allows for the separation of the starting material, product, and any byproducts, while the mass spectrometer confirms their identities by their molecular weights. The reaction is complete when the peak for the starting material is no longer observed.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹H NMR, the disappearance of the large singlet peak around 1.4-1.5 ppm, which corresponds to the nine protons of the tert-butyl group, indicates successful deprotection.[7]

Q4: I am observing unexpected side products. What are they and how can I prevent them?

The primary cause of side reactions is the generation of a reactive tert-butyl cation (t-Bu⁺) during the cleavage of the Boc group.[6][8] This electrophile can alkylate any nucleophilic species present.

  • Common Side Reaction: tert-Butylation: Nucleophilic residues, particularly electron-rich aromatic rings (like tryptophan) or sulfur-containing groups (like methionine), are highly susceptible to alkylation by the tert-butyl cation.[8] This results in a byproduct with a mass increase of 56 Da.

  • Solution: Use of Scavengers: To prevent this, nucleophilic "scavengers" are added to the reaction mixture. These compounds are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted side reactions.[4][8] The choice of scavenger depends on the sensitive groups present in your molecule.

Q5: My substrate contains other acid-sensitive groups. What are the alternatives to strong acids like TFA?

For substrates that cannot tolerate harsh acidic conditions, several milder deprotection methods are available.

  • Milder Acidic Conditions: You can use milder protic acids like aqueous phosphoric acid or Lewis acids such as zinc bromide (ZnBr₂).[3][4]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and effective method for deprotection at room temperature.[9]

  • Thermal Deprotection: In some cases, particularly for N-Boc heterocycles, the Boc group can be removed by simply heating the compound, sometimes in a high-boiling solvent like diphenyl ether or even neat.[10]

Q6: What is the recommended work-up procedure after an acidic Boc deprotection?

A proper work-up is crucial for isolating the deprotected amine in high yield and purity.

  • Removal of Volatiles: After the reaction is complete, the solvent and excess acid are removed under reduced pressure using a rotary evaporator.[5]

  • Basification: The resulting residue (often a TFA or HCl salt) is dissolved in water or an appropriate solvent. A base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is added carefully until gas evolution ceases and the pH is basic (>7). This neutralizes the excess acid and converts the amine salt to the free base.[5]

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate) to isolate the deprotected product.[5]

  • Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product.[5]

Data Presentation

Table 1: Common Acidic Conditions for N-Boc Deprotection
ReagentSolventTypical ConcentrationTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[4]0°C to Room Temp.30 min - 2 hours[4]
Hydrogen Chloride (HCl)1,4-Dioxane4M[4]0°C to Room Temp.30 min - 2 hours[4]
Hydrogen Chloride (HCl)Ethyl Acetate1M[4]Room Temp.Varies[4]
Table 2: Common Scavengers to Prevent tert-Butylation Side Reactions
ScavengerTarget Residues / Use CaseTypical Concentration
Triisopropylsilane (TIS)Highly effective carbocation scavenger, particularly for protecting Tryptophan.[4]1-5% (v/v)[4]
WaterActs as a competing nucleophile for the tert-butyl cation.[4]2.5-5% (v/v)[4]
1,2-Ethanedithiol (EDT)Effective in preventing side reactions with cysteine and methionine.[4]2.5% (v/v)[4]
ThioanisoleProtects methionine from tert-butylation.[4]2.5-5% (v/v)[4]
AnisoleA general scavenger for preventing the alkylation of various nucleophilic residues.[4]2.5-5% (v/v)[4]

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If scavengers are needed, they should be added before the TFA.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress every 30-60 minutes by TLC or LC-MS.[6]

  • Work-up: Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Proceed with the basification and extraction steps as described in Q6.[5]

Protocol 2: Alternative N-Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the N-Boc protected amine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dichloromethane.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents) to the stirred solution at room temperature.[5]

  • Reaction & Precipitation: Stir the reaction for 1-3 hours, monitoring its progress. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[5]

  • Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration, then washed with ether.[5] The resulting HCl salt can often be used directly in the next step or neutralized to the free base.

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line for the baseline.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the baseline. It is also highly recommended to spot the starting material as a reference.

  • Elution: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin). The appearance of a new, lower Rf spot and the disappearance of the starting material spot indicates reaction progress.

Visualizations

G cluster_workflow Troubleshooting Workflow for Incomplete Boc Deprotection start Start: Run Boc Deprotection (e.g., 20% TFA/DCM, 1h, RT) monitor Monitor Reaction (TLC or LC-MS) start->monitor check_sm Is Starting Material Gone? monitor->check_sm incomplete Reaction Incomplete check_sm->incomplete No complete Reaction Complete Proceed to Work-up check_sm->complete Yes troubleshoot Troubleshoot Issue incomplete->troubleshoot increase_tfa Increase TFA Conc. (e.g., to 50%) troubleshoot->increase_tfa Option 1 extend_time Extend Reaction Time (e.g., to 2-4h) troubleshoot->extend_time Option 2 change_acid Switch to Stronger Acid (e.g., 4M HCl/Dioxane) troubleshoot->change_acid Option 3 increase_tfa->monitor extend_time->monitor change_acid->monitor

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_mechanism Mechanism of Boc Deprotection and Side Reaction cluster_main Desired Deprotection Pathway cluster_side Side Reaction: tert-Butylation boc_amine N-Boc Piperidine R-N-Boc protonation Protonated Intermediate R-N(H)-Boc boc_amine->protonation + H⁺ (from TFA) deprotected Deprotected Amine R-NH2 protonation->deprotected Cleavage products Products CO2 + Isobutylene protonation->products Fragmentation tbu_cation tert-Butyl Cation (CH3)3C⁺ protonation->tbu_cation Generates side_product Alkylated Byproduct Trp-(t-Bu) tbu_cation->side_product + Nucleophile trapped Trapped Cation tbu_cation->trapped + Scavenger nucleophile Nucleophilic Residue e.g., Tryptophan scavenger Scavenger e.g., TIS

Caption: Mechanism of acid-catalyzed Boc deprotection and tert-butylation side reaction.

References

Technical Support Center: Synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid, a key intermediate in pharmaceutical research. The primary synthetic route involves a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, focusing on common side reactions and suboptimal results.

Low Yield or Incomplete Reaction

Q1: My Suzuki coupling reaction is giving a very low yield, and I see a lot of unreacted starting materials. What are the first things I should check?

A1: Low yields in Suzuki couplings can often be traced back to several key factors. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Quality: Ensure that the boronic acid or ester is fresh and has been stored correctly. Boronic esters are generally more stable than boronic acids but can still degrade over time.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere. Oxidation of phosphine ligands can inhibit the reaction.

  • Solvent and Base Purity: It is critical to use anhydrous and properly degassed solvents. Oxygen dissolved in the solvent can deactivate the palladium catalyst, leading to low yields.[1] Ensure your base is pure and dry.

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Ensure all air has been removed from the reaction vessel by performing several vacuum/backfill cycles.

Q2: I'm observing a significant amount of a byproduct that corresponds to the mass of my piperidine starting material without the boronic ester group. What is happening and how can I prevent it?

A2: This side reaction is known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[2] This is a common issue, particularly with electron-deficient boronic acids.[1]

To minimize protodeboronation:

  • Choice of Base: The base is essential for the reaction but can also promote protodeboronation.[3] Using milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be effective.[4]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[1] Ensuring strictly anhydrous conditions can help mitigate the issue.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature. Prolonged reaction times or excessive heat can increase the rate of protodeboronation.

Formation of Impurities

Q3: My final product is contaminated with a high molecular weight impurity. LC-MS suggests it's a dimer of my starting materials. How can I reduce this?

A3: You are likely observing homocoupling , which is the self-coupling of your boronic ester or your aryl halide.[4] This side reaction is often promoted by the presence of oxygen or when the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[4][5]

Strategies to reduce homocoupling include:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This removes oxygen, which is a key promoter of homocoupling.[5]

  • Catalyst Choice: Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient precatalyst system that rapidly generates the active Pd(0) species.[4]

  • Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio (typically between 1:1 and 4:1) can help stabilize the catalyst and prevent side reactions.[1]

Q4: I'm seeing a loss of the tert-Butoxycarbonyl (Boc) protecting group during the reaction or workup. How can I maintain its integrity?

A4: The Boc group is sensitive to strong acids and can also be cleaved under certain basic or high-temperature conditions.

  • Avoid Acidic Conditions: During the workup, avoid strong acidic washes. If an aqueous wash is needed, use neutral (brine) or slightly basic solutions (e.g., saturated NaHCO₃).

  • Moderate Base and Temperature: While the Suzuki reaction requires a base, very strong bases or high temperatures can lead to Boc cleavage. If you suspect this is an issue, screen milder bases (e.g., K₂CO₃) and try to run the reaction at a lower temperature (e.g., 80 °C).

Data Summary Table

The choice of reaction parameters significantly impacts yield and purity. The following table summarizes typical outcomes from varying conditions in a Suzuki coupling between 3-bromobenzoic acid and N-Boc-4-(pinacolboranyl)piperidine.

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Major Side Product
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Dioxane/H₂O901285>98Minimal
Pd₂(dba)₃ (1%)PPh₃ (4%)Na₂CO₃Toluene/EtOH/H₂O100166590Homocoupling (~5%)
PdCl₂(dppf) (3%)(none)K₂CO₃DMF110127895Protodeboronation (~3%)
Pd(PPh₃)₄ (5%)(none)Cs₂CO₃THF/H₂O802492>98Minimal

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for your specific substrates and setup.

  • Reagent Preparation: To an oven-dried reaction flask, add 3-bromobenzoic acid (1.0 eq.), 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Visualizations

Diagrams of Reaction and Troubleshooting Logic

Suzuki_Reaction_Pathway cluster_product Product A 3-Bromobenzoic Acid C This compound B N-Boc-Piperidine Boronic Ester mid->C Pd Catalyst, Ligand Base, Solvent, Heat

Caption: Main synthetic pathway via Suzuki-Miyaura coupling.

Side_Reaction_Protodeboronation reactant N-Boc-Piperidine Boronic Ester side_product N-Boc-Piperidine (Protodeboronated) reactant->side_product Unwanted Side Reaction conditions [H+], H₂O Base, Heat

Caption: The common side reaction of protodeboronation.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Starting Materials Consumed? start->check_sm incomplete_node Incomplete Reaction check_sm->incomplete_node No impurity_node Major Impurity Detected? check_sm->impurity_node Yes incomplete_remedy Check Catalyst/Ligand Activity Improve Degassing Increase Temperature/Time incomplete_node->incomplete_remedy homocoupling Homocoupling Product impurity_node->homocoupling Dimer protodeboronation Protodeboronation Product impurity_node->protodeboronation Deboronated SM purify Purification Successful impurity_node->purify No/Minor homocoupling_remedy Improve Degassing Use Pd(0) Source Optimize Ligand Ratio homocoupling->homocoupling_remedy protodeboronation_remedy Use Milder Base (K₃PO₄) Ensure Anhydrous Conditions Lower Reaction Temperature protodeboronation->protodeboronation_remedy

References

Technical Support Center: Optimizing Coupling Reactions with 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid. This resource addresses common challenges encountered during amide and Suzuki coupling reactions, offering detailed experimental protocols and data-driven insights to enhance reaction yields and purity.

Amide Coupling Reactions: Troubleshooting and FAQs

Amide bond formation is a cornerstone of medicinal chemistry, and this compound is a valuable building block in this context, particularly in the synthesis of PROTACs and other complex molecules.[1] However, its sterically hindered nature can present challenges.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: What are the most common reasons for low yields in amide coupling reactions with this substrate?

A1: Low yields can often be attributed to several factors:

  • Steric Hindrance: The bulky tert-Butoxycarbonyl (Boc) protecting group and the substituted piperidine ring can impede the approach of the amine to the activated carboxylic acid.

  • Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to activate the carboxylic acid effectively in the presence of steric hindrance.

  • Side Reactions: Undesired reactions, such as the formation of N-acylurea byproducts with carbodiimide reagents or guanidinylation with uronium-based reagents, can consume starting materials.[2]

  • Poor Solubility: The starting materials or intermediates may have limited solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Presence of Moisture: Water can hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid.[3]

Q2: Which coupling reagents are recommended for this sterically hindered benzoic acid?

A2: For sterically hindered substrates, more potent coupling reagents are generally preferred.[4]

  • Uronium-based reagents: HATU, HBTU, and COMU are highly effective due to their high reactivity and ability to suppress racemization.[5][6] HATU is often a preferred choice for challenging couplings.

  • Phosphonium-based reagents: PyBOP and PyAOP are also very effective, particularly for coupling N-methylated amino acids.[5]

  • Carbodiimides with additives: While standard EDC or DCC alone may be insufficient, their combination with additives like HOBt or HOAt can improve efficiency by forming a more reactive activated ester and minimizing side reactions.[3]

Q3: How can I minimize side reactions when using HATU?

A3: A common side reaction with HATU is the formation of a guanidinium byproduct from the reaction of HATU with the amine. To minimize this, it is crucial to pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the amine.[2]

Troubleshooting Guide: Amide Coupling

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient carboxylic acid activationSwitch to a more potent coupling reagent like HATU or PyBOP.
Steric hindranceIncrease reaction temperature moderately (e.g., to 40-50 °C) and/or extend the reaction time.
Poor solubility of starting materialsScreen for a more suitable solvent (e.g., DMF, NMP, or DMA). Consider using a co-solvent system.
Presence of moistureUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC (Side Products) N-acylurea formation (with carbodiimides)Add HOBt or HOAt to the reaction mixture.
Guanidinylation of the amine (with HATU/HBTU)Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.
Racemization of chiral centersUse a coupling reagent known to suppress racemization (e.g., HATU, COMU). Additives like HOBt or HOAt can also help.[5]
Difficulty in Product Purification Removal of urea byproducts (from DCC/EDC)If using DCC, the dicyclohexylurea byproduct is largely insoluble and can be filtered off. For EDC, the water-soluble byproduct can be removed by aqueous workup.[3]
Removal of excess coupling reagents and byproductsPerform an aqueous workup with dilute acid and base washes to remove basic and acidic impurities.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.0-1.2 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add HATU to the solution and stir for 2-3 minutes.

    • Add DIPEA to the reaction mixture and stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary: Amide Coupling

While specific yield data for a wide range of amines with this compound is not extensively published in a comparative format, the following table provides representative yields for similar couplings found in the literature.

Coupling ReagentBaseSolventAmineYield (%)Reference
HATUDIPEADMF4-aminopiperidine derivative66-84%[7]
HATUDIPEADMFVHL E3 ligase ligand1.2-11% (over 3 steps)[7]
HATUDIPEADMFCRBN E3 ligase ligand20-28%[7]
EDCI/HOBtDIPEADMFBiphenyl-2-yl-carbamic acid derivative95%[8]

Note: Yields are highly substrate-dependent and the provided data should be considered as a general guide.

Amide Coupling Troubleshooting Workflow

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling check_reagents Check Reagent Quality (Anhydrous conditions?) start->check_reagents Initial Check check_activation Review Activation Step (Pre-activation?) start->check_activation side_reactions Investigate Side Reactions (TLC/LC-MS analysis) start->side_reactions optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions Reagents OK increase_potency Increase Coupling Reagent Potency (e.g., HATU, PyBOP) check_activation->increase_potency Activation Inefficient preactivate Pre-activate Acid (for uronium reagents) check_activation->preactivate Using Uronium Reagent success Improved Yield increase_potency->success optimize_conditions->success add_additive Add HOBt/HOAt (for carbodiimides) side_reactions->add_additive N-acylurea suspected side_reactions->preactivate Guanidinylation suspected add_additive->success preactivate->success Suzuki_Coupling_Optimization start Optimizing Suzuki Coupling Yield catalyst Catalyst System Selection (Pd source + Ligand) start->catalyst base Base Selection (Carbonate, Phosphate, etc.) start->base solvent Solvent System (Toluene/H2O, Dioxane/H2O) start->solvent temperature Reaction Temperature start->temperature evaluation Evaluate Yield and Purity (TLC, LC-MS, NMR) catalyst->evaluation base->evaluation solvent->evaluation temperature->evaluation low_yield Low Yield evaluation->low_yield Unsatisfactory side_products Side Products (Protodeboronation, Homocoupling) evaluation->side_products Unsatisfactory success Optimized Reaction evaluation->success Satisfactory optimize_catalyst Screen Different Catalysts/Ligands low_yield->optimize_catalyst optimize_base Screen Different Bases low_yield->optimize_base optimize_solvent Screen Different Solvents low_yield->optimize_solvent optimize_temp Adjust Temperature low_yield->optimize_temp side_products->optimize_base degas Ensure Proper Degassing side_products->degas optimize_catalyst->evaluation optimize_base->evaluation optimize_solvent->evaluation optimize_temp->evaluation degas->evaluation

References

Technical Support Center: Purification of Boc-Protected Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Boc-protected benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of Boc-protected benzoic acid derivatives?

A1: Common impurities include unreacted starting materials (the parent benzoic acid derivative), excess Boc-anhydride ((Boc)₂O), and byproducts from side reactions.[1] Side reactions can be exacerbated by the nucleophilicity of the carboxylate group, potentially leading to the formation of dimers or other undesired products.

Q2: My Boc-protected benzoic acid derivative is an oil and won't solidify. What can I do?

A2: The oily nature of a product can be due to residual solvents or the presence of impurities.[2] First, try removing residual solvents under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[2] If the product is still an oil, this suggests impurities are present. Attempting to precipitate the product by dissolving it in a minimal amount of a good solvent (like methanol) and then adding a poor solvent (like diethyl ether) may help induce solidification.[2]

Q3: I am observing partial deprotection of the Boc group during my purification. How can I prevent this?

A3: The Boc group is sensitive to acidic conditions.[3] Accidental deprotection can occur if the purification conditions are too acidic. For example, during workup, using a milder acid for neutralization or minimizing contact time with acidic solutions can help. In chromatography, the choice of solvent system is crucial; avoid highly acidic mobile phases if possible.

Q4: What is the best general approach to purify Boc-protected benzoic acid derivatives?

A4: The purification strategy depends on the specific properties of the derivative and the nature of the impurities. A common workflow involves an initial aqueous workup to remove water-soluble impurities, followed by either crystallization, column chromatography, or a combination of both.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriately adjusted to ensure the Boc-protected benzoic acid is in its less water-soluble form (typically acidic pH).- Use a suitable organic solvent for extraction in which your product is highly soluble.- Perform multiple extractions with smaller volumes of solvent for better recovery.
Product Loss During Crystallization - Ensure you are using a minimal amount of hot solvent to dissolve the crude product to create a supersaturated solution upon cooling.[4]- Cool the solution slowly to allow for proper crystal formation.[5][6] Rapid cooling can lead to the formation of small crystals that are difficult to filter.[6]- Cool the flask in an ice bath after it has reached room temperature to maximize precipitation.[5]
Product Co-elution with Impurities in Column Chromatography - Optimize the solvent system (mobile phase) to achieve better separation. A good starting point for normal phase silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[7]- Consider using a different stationary phase, such as reversed-phase silica gel, if separation on normal phase is challenging.[8]
Incomplete Reaction - Before purification, ensure the reaction has gone to completion using a monitoring technique like Thin Layer Chromatography (TLC).[9] If the reaction is incomplete, consider extending the reaction time or optimizing the reaction conditions.
Issue 2: Product is Still Impure After Purification
Possible Cause Troubleshooting Steps
Ineffective Crystallization - The chosen crystallization solvent may not be optimal. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][6]- If impurities co-crystallize with the product, a second crystallization step may be necessary.- Try a different solvent or a solvent mixture for recrystallization.
Poor Separation in Column Chromatography - The polarity of the mobile phase may be too high, causing all compounds to elute quickly. Try a less polar solvent system.- The polarity of the mobile phase may be too low, causing the product to remain on the column. Gradually increase the polarity of the eluent.- The column may be overloaded. Use a larger column or a smaller amount of crude product.
Presence of (Boc)₂O - Excess (Boc)₂O can sometimes be removed by washing the organic layer with a saturated solution of sodium bicarbonate.[1]- (Boc)₂O has a relatively low boiling point (57 °C), so it can often be removed under high vacuum.[1]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is for the initial workup of a reaction mixture to separate the Boc-protected benzoic acid derivative from water-soluble impurities.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • If the product is expected to be in an aqueous layer, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3 to protonate the carboxylic acid, making it more soluble in the organic phase.[10][11]

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate completely.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Crystallization

This protocol describes the purification of a solid Boc-protected benzoic acid derivative.

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., water, ethanol-water mixture). Benzoic acid and its derivatives are often more soluble in hot water than in cold water.[5][6]

  • Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to fully dissolve the solid.[4]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Covering the flask can help slow the cooling process.[5]

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 3: Purification by Column Chromatography

This protocol is for the purification of Boc-protected benzoic acid derivatives when crystallization is ineffective or for separating complex mixtures.

  • Select a Solvent System: Use TLC to determine an appropriate mobile phase. For a normal phase silica gel column, a good separation is often achieved when the desired compound has an Rf value of 0.2-0.4. A common mobile phase is a mixture of ethyl acetate and hexane.

  • Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica gel to pack evenly.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Apply the sample to the top of the silica gel bed.

  • Elute the Column: Add the mobile phase to the top of the column and apply gentle pressure (if necessary) to begin the elution.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor Fractions: Use TLC to analyze the collected fractions and identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visual Guides

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product TLC Analyze by TLC crude_product->TLC decision Is the product pure? TLC->decision pure_product Pure Product decision->pure_product Yes purification_needed Further Purification Needed decision->purification_needed No cryst Crystallization purification_needed->cryst chrom Column Chromatography purification_needed->chrom end_cryst Pure Crystalline Product cryst->end_cryst end_chrom Pure Product after Chromatography chrom->end_chrom

Caption: General workflow for the purification of Boc-protected benzoic acid derivatives.

Troubleshooting_Crystallization start Attempting Crystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oily_product Product Oils Out start->oily_product impure_crystals Crystals are Impure start->impure_crystals scratch Scratch flask / Add seed crystal no_crystals->scratch Yes solvent_polarity Is solvent polarity appropriate? oily_product->solvent_polarity Yes recrystallize Recrystallize from a different solvent. impure_crystals->recrystallize Yes still_no_crystals Still no crystals? scratch->still_no_crystals too_much_solvent Too much solvent used. Concentrate solution and retry. still_no_crystals->too_much_solvent Yes wrong_solvent Solvent is unsuitable. Try a different solvent or solvent mixture. still_no_crystals->wrong_solvent No change_solvent Change to a less polar solvent or a solvent mixture. solvent_polarity->change_solvent No impurities High level of impurities. Consider column chromatography first. solvent_polarity->impurities Yes column_chrom Purify by column chromatography. recrystallize->column_chrom If still impure

Caption: Troubleshooting guide for crystallization issues.

References

preventing side product formation during amide bond formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide bond formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted side products during synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Loss of Stereochemical Purity (Epimerization/Racemization)

Question: My peptide coupling reaction is showing significant epimerization. How can I prevent this loss of stereochemical integrity?

Answer: Epimerization is a common side reaction, especially in peptide synthesis, that can compromise the bioactivity of the final product.[1] The primary mechanism involves the formation of a planar oxazol-5(4H)-one (also known as an azlactone) intermediate from the activated Nα-protected amino acid.[2][3] This intermediate can lose the chirality at its α-carbon.[2][4]

To suppress epimerization, consider the following strategies:

  • Choice of Coupling Reagent: Employ coupling reagents known for low racemization potential. Uronium/aminium salts like HATU are highly effective because their rapid reaction rates kinetically disfavor the competing racemization pathway.[3] Phosphonium reagents are also a good choice.[5]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its analogs (e.g., HOAt, 6-Cl-HOBt, Oxyma Pure) are crucial, especially when using carbodiimides like DCC or EDC.[5] These additives react with the activated intermediate to form an active ester, which is less prone to oxazolone formation.[2] The use of CuCl2 in combination with HOBt and a carbodiimide has been shown to yield products with less than 0.1% epimerization.[6]

  • Control of Reaction Conditions:

    • Base: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA).[3]

    • Temperature: Perform the coupling at lower temperatures to reduce the rate of oxazolone formation.[7][8]

    • Solvent: Polar solvents like DMF can sometimes increase the rate of epimerization.[7] Consider less polar solvents if your substrates are soluble.

    • Reaction Time: Minimize pre-activation and overall reaction times, as prolonged exposure to coupling conditions can increase the risk of racemization.[3]

Issue 2: N-Acylurea Byproduct Formation with Carbodiimides

Question: When using EDC for my coupling reaction, I'm observing a significant amount of an insoluble N-acylurea byproduct. How can I prevent this?

Answer: The formation of N-acylurea is a well-known side reaction when using carbodiimide coupling reagents like DCC, DIC, or EDC.[5][9] It occurs when the highly reactive O-acylisourea intermediate undergoes an intramolecular O-to-N acyl transfer, resulting in a stable and unreactive N-acylurea.[5][10]

Here are the primary methods to suppress N-acylurea formation:

  • Incorporate Additives: The most effective strategy is to use an additive such as HOBt, HOAt, or Oxyma Pure.[5] These additives act as nucleophiles that rapidly trap the O-acylisourea intermediate to form an active ester. This ester is more stable towards intramolecular rearrangement but still highly reactive towards the desired amine, thus minimizing the formation of N-acylurea.[11]

  • Control Temperature: Lowering the reaction temperature can significantly decrease the rate of the rearrangement that leads to N-acylurea.[8]

  • Optimize Reagent Concentration: Some studies suggest that higher concentrations of the carboxylic acid precursor can favor the desired reaction pathway over the formation of N-acylurea.[12]

  • Consider Alternative Reagents: If N-acylurea formation remains a persistent issue, switching to a different class of coupling reagents, such as phosphonium (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU), can be beneficial as they operate through different activation mechanisms.[5][13]

Issue 3: Side Reactions with Arginine's Guanidino Group

Question: The guanidino side chain of my arginine residue is causing unwanted side reactions. How can I avoid this?

Answer: The guanidino group of arginine is highly nucleophilic and can lead to side reactions, particularly when using certain coupling reagents.[14] For instance, the amine groups of the coupling reagent itself can react with the activated amino acid, leading to the formation of a guanidinium byproduct.

To prevent these side reactions, you can:

  • Use Protecting Groups: The most common approach is to use a suitable protecting group on the arginine side chain, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). This masks the nucleophilicity of the guanidino group during coupling.

  • Optimize Reagent Addition: The order and timing of reagent addition are crucial. Pre-activating the carboxylic acid before adding the amine component can help minimize side reactions.

  • Choose the Right Coupling Method: When coupling an Nα-Fmoc-Arg residue with an unprotected guanidine group, methods using Castro's reagent (BOP, PyBOP) have shown advantages over carbodiimide methods.[15] Silver-promoted solid-phase guanidinylation is another strategy for synthesizing arginine-containing peptides.[16]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of coupling reagents and their general pros and cons?

A1: There are several classes of coupling reagents, each with distinct advantages and disadvantages.

  • Carbodiimides (e.g., DCC, EDC, DIC):

    • Pros: Inexpensive and widely available.[5]

    • Cons: Prone to causing epimerization and forming N-acylurea byproducts if used without additives.[5] DCC can also lead to the formation of dicyclohexylurea (DCU), which is often difficult to remove.

  • Phosphonium Salts (e.g., BOP, PyBOP, PyAOP):

    • Pros: High coupling efficiency, low racemization, and do not cause guanidinylation of amino groups.[5]

    • Cons: Can be more expensive, and the byproducts may require chromatographic purification.

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU):

    • Pros: Very fast reaction rates, high coupling efficiency, and low levels of racemization.[17][18] They are well-suited for automated solid-phase peptide synthesis (SPPS).[5]

    • Cons: Can cause guanidinylation of the free N-terminal amine as a side reaction. Many are based on the potentially explosive HOBt or HOAt.[5]

Q2: How do I select the appropriate solvent for my amide coupling reaction?

A2: The choice of solvent is critical and depends on the solubility of your substrates and reagents.

  • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents for solid-phase peptide synthesis due to their excellent solvating properties and high polarity.[19]

  • Dichloromethane (DCM) is often used in solution-phase synthesis.

  • It's important to note that polar aprotic solvents like DMF can sometimes promote epimerization.[7] In such cases, if solubility permits, exploring less polar options might be beneficial. Always use high-purity, anhydrous solvents to avoid hydrolysis of activated intermediates.

Q3: What is the role of a base in amide bond formation, and which one should I use?

A3: A base is typically required to deprotonate the ammonium salt of the amine component, rendering it nucleophilic. It also neutralizes acidic byproducts generated during the reaction.

  • N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most commonly used base, especially with phosphonium and aminium reagents.[5][19] Its steric hindrance makes it non-nucleophilic, preventing it from participating in unwanted side reactions.

  • N-methylmorpholine (NMM) is another frequently used base.[5]

  • For reactions that are particularly sensitive to racemization, a weaker base like sym-collidine may be considered.[5]

Data Presentation

Table 1: Relative Racemization Potential of Common Coupling Reagents

The level of racemization is highly dependent on the specific amino acid sequence, solvent, and base used. This table provides a general comparison based on typical observations in model peptide systems.[11]

Coupling Reagent ClassReagent/Additive CombinationRelative Racemization LevelKey Observations
Uronium/Aminium HATUVery LowGenerally provides low levels of racemization due to high reactivity, which favors the desired peptide bond formation over the oxazolone pathway.[3]
HBTU/HOBtLowThe inclusion of HOBt is crucial for suppressing racemization.[17]
Phosphonium PyBOPLowConverts carboxylic acids into -OBt esters, which are less prone to racemization.[5]
Carbodiimide DIC/Oxyma PureLowOxyma Pure is a non-explosive additive that performs comparably to HOAt and better than HOBt in suppressing racemization.
DIC/HOBtLow to ModerateHOBt significantly reduces racemization compared to using DIC alone.[18]
DIC (alone)HighWithout an additive, carbodiimides can lead to significant racemization.

Experimental Protocols

Key Experiment: Standard HBTU/HOBt Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HBTU/HOBt activation.[19]

Materials and Reagents:

  • Fmoc-protected amino acid (2-5 eq.)

  • HBTU (1.9-4 eq.)

  • HOBt (2-5.5 eq.)

  • DIPEA (4-8 eq.)

  • Resin-bound peptide with a free N-terminal amine

  • High-purity DMF (peptide synthesis grade)

  • DCM (optional, for washing)

  • Piperidine solution in DMF (typically 20%) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with the piperidine solution for 5-15 minutes to remove the Fmoc protecting group from the N-terminus of the peptide.[19]

    • Drain the solution and repeat the piperidine treatment for another 5-15 minutes to ensure complete deprotection.[19]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[19]

  • Pre-activation of the Amino Acid:

    • In a separate reaction vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.[19]

    • Add DIPEA to the mixture. The solution may change color.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.[19]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.[19]

    • Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 10-60 minutes at room temperature.[19] For sterically hindered amino acids, the reaction time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates that all free amines have reacted.

    • If the Kaiser test is positive (blue beads), extend the coupling time or perform a double coupling (repeating steps 2 and 3).[19]

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[19]

The peptide is now ready for the next cycle of deprotection and coupling.

Visualizations

TroubleshootingWorkflow cluster_mass Start Side Product Observed? PurityLoss Loss of Stereochemical Purity? Start->PurityLoss UnexpectedMass Unexpected Mass Detected? Start->UnexpectedMass InsolubleByproduct Insoluble Byproduct? Start->InsolubleByproduct PurityLoss->UnexpectedMass No Epimerization Probable Issue: Epimerization / Racemization PurityLoss->Epimerization Yes UnexpectedMass->InsolubleByproduct No Guanidinylation Probable Issue: Guanidinylation or Coupling Reagent Adduct UnexpectedMass->Guanidinylation Yes NAcylurea Probable Issue: N-Acylurea Formation (if using carbodiimide) InsolubleByproduct->NAcylurea Yes InsolubleByproduct->end Sol1 Solutions: - Use low-racemization reagents (HATU, PyAOP) - Add HOBt/HOAt/Oxyma - Use hindered base (DIPEA) - Lower reaction temperature Epimerization->Sol1 Sol2 Solutions: - Use Arg(Pbf) protecting group - Optimize reagent addition order - Use phosphonium reagents (PyBOP) Guanidinylation->Sol2 Sol3 Solutions: - Add HOBt/HOAt/Oxyma - Lower reaction temperature - Switch to non-carbodiimide reagent NAcylurea->Sol3

References

Technical Support Center: LC-MS Analysis of Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of tert-butyloxycarbonyl (Boc)-protected compounds. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the analysis of these sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected compound showing a mass corresponding to the deprotected species (-100 Da)?

A1: This is the most common issue and is typically due to the acid-lability of the Boc group. The protecting group is likely being cleaved in the electrospray ionization (ESI) source, a phenomenon known as in-source fragmentation or in-source decay. This is often exacerbated by acidic mobile phases (like those containing trifluoroacetic acid, TFA) or high source temperatures and voltages.[1][2]

Q2: I see my target mass, but the signal is very weak. How can I improve ionization?

A2: Boc-protected compounds can be challenging to ionize efficiently. Poor signal intensity can result from several factors:

  • Neutral Nature: The Boc group increases the hydrophobicity and can mask polar functional groups, making protonation difficult.

  • Ion Suppression: Components from the sample matrix or certain mobile phase additives (like TFA) can suppress the ionization of your target analyte.[3]

  • Suboptimal Mobile Phase pH: For effective ionization in positive mode ESI, the mobile phase pH should ideally be about two units below the pKa of the analyte's basic functional group to ensure it is protonated.[4]

Q3: My mass spectrum is complex, showing multiple adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). How can I simplify it?

A3: Adduct formation is common in ESI-MS when stray cations are present. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts often originate from glassware, solvents, or the sample itself. Ammonium ([M+NH₄]⁺) adducts are frequently observed when using ammonium formate or ammonium acetate buffers.[5] To minimize these, use high-purity solvents, meticulously clean all glassware, and consider using desalting techniques like solid-phase extraction (SPE) if your sample matrix is complex.[6][7]

Q4: Can I use trifluoroacetic acid (TFA) in my mobile phase?

A4: While TFA is excellent for chromatography, providing sharp peaks, it is a strong ion-pairing agent that can cause severe signal suppression in ESI-MS.[3] Furthermore, its acidity can significantly increase the in-source cleavage of the Boc group.[1][2] It is highly recommended to replace TFA with a less aggressive acid like formic acid (FA) or acetic acid (AA).[1][3]

Troubleshooting Guides

Issue 1: Significant In-Source Fragmentation (Loss of Boc Group)

If you observe a dominant peak at [M-100+H]⁺ or [M-56+H]⁺ (loss of isobutene), follow this guide to stabilize your compound.

Troubleshooting Workflow for In-Source Fragmentation

Problem Problem: Dominant [M-100+H]⁺ Peak Cause_MobilePhase Potential Cause: Acidic Mobile Phase (TFA) Problem->Cause_MobilePhase Cause_SourceParams Potential Cause: Harsh Source Conditions Problem->Cause_SourceParams Solution_MobilePhase Solution: Replace TFA with Formic Acid (FA) or Acetic Acid (AA) Cause_MobilePhase->Solution_MobilePhase Modify Method Solution_SourceParams Solution: Reduce Fragmentor/Cone Voltage Lower Source Temperature Cause_SourceParams->Solution_SourceParams Optimize Instrument Result Result: Increased [M+H]⁺ or [M+Adduct]⁺ Reduced Fragmentation Solution_MobilePhase->Result Solution_SourceParams->Result Start Start: Poor Signal Intensity Check_Adducts Check for Adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) Start->Check_Adducts Optimize_Adducts Optimize for Adducts: Add 5-10 mM Ammonium Formate or Sodium Acetate to Mobile Phase Check_Adducts->Optimize_Adducts Adducts are strongest species No_Adducts Protonated Ion [M+H]⁺ is Weak Check_Adducts->No_Adducts No/weak adducts End Outcome: Enhanced Signal Intensity Optimize_Adducts->End Optimize_Protonation Optimize for Protonation: Use 0.1% Formic Acid Consider Negative Mode if Acidic No_Adducts->Optimize_Protonation Optimize_Protonation->End

References

Technical Support Center: Selective N-Boc Deprotection in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective deprotection of N-Boc (tert-butyloxycarbonyl) groups in complex molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this common synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection reaction is slow or fails to reach completion using standard acidic conditions (e.g., TFA in DCM). What are the possible causes and how can I resolve this?

Answer: Several factors can lead to incomplete or slow deprotection:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to efficiently cleave the Boc group.[1]

  • Low Reaction Temperature: Running the reaction at low temperatures (e.g., 0 °C) can significantly reduce the reaction rate.[1]

  • Steric Hindrance: Molecules with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[2]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: You can incrementally increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1] For particularly resistant substrates, using neat TFA for a short period might be effective, but only if the substrate can withstand such harsh conditions.[1]

  • Alternative Strong Acid Systems: A solution of HCl in dioxane (typically 4M) is a common and effective alternative to TFA.[2][3]

Issue 2: Side Reactions with Acid-Sensitive Functional Groups

Question: My starting material contains acid-sensitive groups (e.g., t-butyl esters, acetals, or other acid-labile protecting groups) that are being cleaved along with the N-Boc group. What are my options?

Answer: The use of strong acids like TFA or HCl can be detrimental to molecules with sensitive functionalities.[1][4] In such cases, alternative, milder deprotection methods are recommended.

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][2]

  • Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1] ZnBr₂ is particularly noted for its use in the selective removal of Boc groups from secondary amines.[5]

  • Neutral or Thermal Deprotection: For highly sensitive substrates, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[1][6]

  • Other Non-Acidic Methods: Investigating methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water can be beneficial for extremely sensitive molecules.[1][2]

Issue 3: Alkylation of Nucleophilic Residues

Question: I am observing side products that appear to be the result of alkylation of nucleophilic groups (e.g., indoles, thiols) in my molecule. What is causing this and how can it be prevented?

Answer: During acid-catalyzed deprotection, the Boc group fragments to form a tert-butyl cation.[7][8] This carbocation is an electrophile and can be "trapped" by nucleophilic functional groups within your molecule, leading to unwanted alkylation.

Recommended Solutions:

  • Use of Scavengers: The addition of a scavenger to the reaction mixture can trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or thiophenol.[7]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is generally more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, typically as a purple or yellow spot, confirming the formation of the free amine.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more detailed monitoring.[1]

Q2: Are there any "green" or environmentally friendly methods for N-Boc deprotection?

A2: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[1][6][9] Additionally, using deep eutectic solvents (DES) such as choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[10]

Q3: Is it possible to selectively deprotect one N-Boc group in the presence of another?

A3: Selective deprotection can be challenging but is achievable under specific conditions. Thermal deprotection methods, particularly in continuous flow setups, have shown promise in selectively removing an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature and residence time.[11] The lability of the Boc group is influenced by the electronic nature of the nitrogen atom it is attached to; N-Boc groups on more electron-deficient nitrogens (like in indoles) are more labile.[1]

Q4: What are the advantages of using TMSI for Boc deprotection?

A4: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, especially for water-soluble zwitterionic compounds.[1][12][13] A key advantage is that it can allow for the direct isolation of the product from the organic reaction medium without the need for an aqueous workup, which is beneficial for compounds that are unstable in water.[1][13]

Q5: Can N-Boc groups be removed under basic conditions?

A5: While less common than acidic deprotection, some N-Boc groups can be removed under basic conditions.[14] This is generally limited to primary amines and is facilitated when the nitrogen is attached to an electron-withdrawing group, which stabilizes the resulting anion.[14] Bases such as sodium carbonate, sodium methoxide, and sodium t-butoxide have been used.[2][14]

Data Presentation: Comparison of Deprotection Methods

MethodReagentsTypical SolventsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Standard Acidic TFA (20-50%)DCM0 °C to RT30 min - 4 hFast, reliable for robust substratesNot suitable for acid-sensitive groups, potential for t-butyl cation side reactions
Standard Acidic 4M HCl in DioxaneDioxane0 °C to RT1 - 4 hEffective, product often precipitates as HCl saltNot suitable for acid-sensitive groups
Lewis Acid ZnBr₂DCMRT4 h - 3 daysMilder than protic acids, good for secondary aminesCan be slow, requires anhydrous conditions
Lewis Acid TMSIDCM, MeCNRT< 1 hMild, good for zwitterionic compounds, avoids aqueous workupReagent is moisture-sensitive
Mild Acidic p-TsOHDME, Water40 °C to Reflux2 - 12 hMilder than TFA/HClSlower reaction times
Neutral/Thermal WaterWaterReflux (100 °C)10 min - 4 h"Green" method, no acid required, can be selectiveHigh temperatures may not be suitable for all substrates
Basic Na₂CO₃, NaOMeDME, THFRefluxSeveral hoursOrthogonal to acid-labile groupsLimited to specific substrates (electron-withdrawing groups)
Oxalyl Chloride Oxalyl ChlorideMethanolRT1 - 4 hMild, tolerates some acid-labile groupsGenerates CO as a byproduct, may not be suitable for large scale

Experimental Protocols

Protocol 1: General Procedure for Acidic Deprotection with TFA

  • Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (DCM) (5 mL) in a round-bottom flask.[15]

  • Add an equal volume of trifluoroacetic acid (TFA) (5 mL) to the solution at room temperature. Note: The reaction can be exothermic.[15]

  • Stir the mixture at room temperature for 1-2 hours.[15]

  • Monitor the deprotection by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

  • The crude product can be further purified if necessary, often by precipitation or chromatography.

Protocol 2: Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.[1]

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

Protocol 3: Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)

  • Dissolve the Boc-protected substrate (1 equivalent, e.g., 0.76 mmol) in dichloromethane (10 mL).[1][5]

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents, e.g., 3.1 mmol) to the solution.[1][5]

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days.[16]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with an aqueous base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) and extract the product with an organic solvent.[16]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 4: Deprotection with Oxalyl Chloride in Methanol

  • In a dry round-bottom flask, dissolve the N-Boc protected starting material (e.g., 50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.[2]

  • Add oxalyl chloride (3 equivalents) directly to the solution. An increase in temperature may be observed.[2]

  • Stir the reaction mixture for up to 4 hours, depending on the substrate.[2]

  • Monitor the reaction by TLC.[2]

  • Upon completion, remove the solvent under reduced pressure and purify the product as needed.

Visualizations

Deprotection_Workflow cluster_mild Mild Options start N-Boc Protected Complex Molecule check_sensitivity Assess Acid Sensitivity of Other Functional Groups start->check_sensitivity robust Molecule is Acid-Robust check_sensitivity->robust No sensitive Molecule is Acid-Sensitive check_sensitivity->sensitive Yes deprotection_acid Standard Acidic Deprotection (TFA or HCl) robust->deprotection_acid deprotection_mild Milder Deprotection Methods sensitive->deprotection_mild workup Workup & Isolation deprotection_acid->workup lewis_acid Lewis Acids (ZnBr2, TMSI) neutral_thermal Neutral/Thermal (e.g., Boiling Water) basic Basic Conditions (e.g., Na2CO3) lewis_acid->workup neutral_thermal->workup basic->workup product Deprotected Amine workup->product

Caption: A decision workflow for selecting an appropriate N-Boc deprotection strategy.

Troubleshooting_Logic start Start Deprotection check_completion Reaction Incomplete? start->check_completion check_side_products Side Products Observed? check_completion->check_side_products No incomplete_solutions Increase Acid Conc./Temp. Use Stronger Acid check_completion->incomplete_solutions Yes side_products_solutions Switch to Milder Conditions (Lewis Acid, Thermal, etc.) Add Scavenger (e.g., TES) check_side_products->side_products_solutions Yes success Successful Deprotection check_side_products->success No incomplete_solutions->start Re-attempt side_products_solutions->start Re-attempt with new method

Caption: A logical flowchart for troubleshooting common N-Boc deprotection issues.

References

how to remove residual coupling reagents from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of residual coupling reagents and their byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents and their byproducts I need to remove?

A1: Common coupling reagents include carbodiimides (DCC, DIC, EDC), aminium/uronium salts (HATU, HBTU), and phosphonium salts (PyBOP). Each generates specific byproducts that require different removal strategies based on their solubility and chemical properties.[1][2][3]

Q2: How do I choose the right purification method for my reaction?

A2: The choice of purification method depends on the properties of your desired product, the coupling reagent used, and its byproducts. Key factors include the solubility of the byproducts and the stability of your target molecule to acidic or basic conditions. For example, water-soluble byproducts from reagents like EDC can often be removed with a simple aqueous wash, while insoluble byproducts from DCC require filtration.[1] For high-purity requirements, chromatographic methods like RP-HPLC are standard.[4]

Q3: What is a scavenger resin and when should I use it?

A3: A scavenger resin is a solid-supported reagent designed to react with and bind excess reagents or byproducts, allowing for their easy removal by simple filtration.[5][6] They are particularly useful in solution-phase synthesis to simplify work-up procedures and avoid complex chromatography.[5] You should use them when you have used an excess of a reagent that is difficult to remove by standard extraction or precipitation methods.[5][7]

Troubleshooting Guide

Q: I used DCC as a coupling reagent and now have a white precipitate that is difficult to filter. What is it and how can I remove it?

A: The white precipitate is dicyclohexylurea (DCU), the main byproduct of DCC.[1] DCU is notoriously insoluble in most common organic solvents, which facilitates its removal but can sometimes pose handling challenges.[8][9][10]

  • Troubleshooting Steps:

    • Initial Filtration: At the end of the reaction, most of the DCU will have precipitated. Filter the reaction mixture through a pad of celite to remove the bulk of the precipitate.[8]

    • Solvent Selection: Concentrate the filtrate and redissolve your crude product in a solvent where the product is soluble but DCU is not, such as diethyl ether or ethyl acetate.[8]

    • Cold Precipitation: Cool the solution in a refrigerator or freezer. Any remaining dissolved DCU will precipitate out and can be removed by a second filtration.[8][10]

    • Acidic Wash (Caution): In some cases, washing with a dilute acid like 5% KHSO₄ can help remove residual DCU, but be cautious if your product is acid-sensitive.[10]

Q: My NMR spectrum shows impurities after an EDC/HOBt coupling and aqueous workup. What are they and how do I get rid of them?

A: Even though 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its urea byproduct are water-soluble, impurities can persist if the extraction is not thorough enough.[11][12][13] The remaining impurities could be unreacted HOBt, excess base (like DIPEA), or N-acylurea, a common side-product.[8][14]

  • Troubleshooting Steps:

    • Remove Excess Base: Wash the organic layer with a dilute acid, such as 0.1-1N HCl, to protonate and remove bases like DIPEA or DMAP.[8][15]

    • Remove HOBt: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to deprotonate and extract acidic compounds like HOBt.[13]

    • Thorough Water Washes: To remove the EDC-urea byproduct, perform multiple washes with water or brine.[13][16] For reactions in DMF, washing with 5% LiCl solution can be particularly effective at removing the solvent.[14]

    • Chromatography: If impurities persist, purification by flash column chromatography or reverse-phase HPLC is necessary.[13][17]

Q: I used a uronium salt like HATU or HBTU, and the workup is messy. How can I simplify the purification?

A: Uronium/aminium salt reagents like HATU and HBTU and their byproducts (tetramethylurea, or TMU) are generally soluble in organic solvents but can be removed with specific workup procedures.[3][14]

  • Troubleshooting Steps:

    • Aqueous Extraction: A standard aqueous workup involving sequential washes with dilute acid (e.g., 1N HCl), dilute base (e.g., saturated NaHCO₃), and brine will remove most of the reagent byproducts and additives.[13]

    • Scavenger Resins: For a non-chromatographic approach, consider using an isocyanate or sulfonyl chloride resin to scavenge the unreacted amine starting material, and a primary amine resin to scavenge any unreacted activated ester.

    • Chromatography: Reverse-phase chromatography is a highly effective method for separating the desired peptide from reagent-related impurities.[18][19]

Summary of Removal Strategies for Common Coupling Reagents

Coupling ReagentByproduct(s)Key Properties of Byproduct(s)Recommended Removal Method(s)
DCC Dicyclohexylurea (DCU)Insoluble in most organic solvents.[1][9]Filtration, Cold Precipitation.[8][10]
DIC Diisopropylurea (DIU)More soluble in organic solvents than DCU.[1][11]Aqueous Wash, Chromatography.
EDC·HCl EDC-Urea, HOBt/OxymaWater-soluble.[1][12]Aqueous Wash (dilute acid, base, water/brine).[13][20]
HATU / HBTU Tetramethylurea (TMU), HOAt/HOBtSoluble in organic solvents.[3]Aqueous Wash, Chromatography.[13]
PyBOP Hexamethylphosphoramide (HMPA), HOBtHMPA is water-soluble but a known carcinogen.Aqueous Wash, Chromatography.
COMU Byproducts are generally soluble.[1]More soluble and considered safer than HOBt-based reagents.[21]Aqueous Wash, Chromatography.

Experimental Protocols & Workflows

Protocol 1: Standard Aqueous Workup for EDC/HOBt Coupling

This protocol is designed to remove water-soluble byproducts from an EDC-mediated coupling reaction performed in a solvent like DCM or Ethyl Acetate.[13][20]

  • Quench Reaction: Once the reaction is complete, dilute the mixture with an equal volume of ethyl acetate or DCM.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1N HCl (2 x 10% of the organic volume). This step removes excess bases (e.g., DIPEA, DMAP) and some EDC-urea.[8][15]

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10% of the organic volume) to remove unreacted HOBt or other acidic additives.[13]

  • Water/Brine Wash: Wash the organic layer with water, followed by a final wash with saturated brine to remove residual water-soluble byproducts and salts.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[20]

  • Final Purification: Purify the crude product further by flash chromatography or recrystallization as needed.[13]

G cluster_workflow Workflow: Aqueous Workup for EDC/HOBt start Reaction Mixture (in Organic Solvent) dilute Dilute with EtOAc or DCM start->dilute acid_wash Wash with 1N HCl (Removes Base, EDC-Urea) dilute->acid_wash base_wash Wash with sat. NaHCO3 (Removes HOBt) acid_wash->base_wash brine_wash Wash with Brine (Removes Water-Soluble Impurities) base_wash->brine_wash dry Dry Organic Layer (Na2SO4) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end Pure Product purify->end

Caption: Aqueous workup protocol for removing EDC and HOBt byproducts.

Protocol 2: Purification Using a Scavenger Resin

This general protocol outlines the use of scavenger resins to purify a reaction mixture by removing an excess reagent.[5]

  • Select Resin: Choose a scavenger resin with functional groups that will react specifically with the excess reagent or byproduct you wish to remove (e.g., an amine-scavenging resin for excess acid chloride).

  • Add Resin to Mixture: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the excess reagent).

  • Agitate: Stir or shake the mixture at room temperature. Reaction times can vary from 30 minutes to several hours, depending on the resin and the reagent being scavenged.[6][22]

  • Filter: Filter the mixture to remove the resin, which now has the unwanted species bound to it.

  • Wash Resin: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

G cluster_logic Logic: Choosing a Purification Strategy start Reaction Complete reagent_check What type of coupling reagent was used? start->reagent_check carbodiimide Carbodiimide (DCC, EDC, DIC) reagent_check->carbodiimide onium Onium Salt (HATU, HBTU) reagent_check->onium dcc_path Was it DCC? carbodiimide->dcc_path wash Aqueous Wash (Acid/Base/Brine) onium->wash edc_path Was it EDC/DIC? dcc_path->edc_path No filter Filter to Remove Insoluble DCU dcc_path->filter Yes edc_path->wash Yes filter->wash chromatography Chromatography (Flash or RP-HPLC) for High Purity wash->chromatography Impurities Remain scavenger Consider Scavenger Resin for Excess Reagents wash->scavenger Excess Reagent Used

Caption: Decision tree for selecting a post-reaction purification method.

References

Technical Support Center: Optimizing Suzuki Coupling with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide

Issue: Low to No Product Yield

Question: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in a low yield or no product. What are the primary factors I should investigate?

Answer: Low conversion in sterically demanding Suzuki couplings is a common challenge. The steric hindrance around the reaction centers impedes key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Catalyst and Ligand Selection: This is the most critical aspect for a successful reaction with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]

    • Recommendation: Switch to a bulkier, more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands promote the formation of a more reactive, monoligated 14-electron palladium(0) species, which facilitates the difficult oxidative addition and reductive elimination steps.[1][2]

    • Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent starting points.[1][2] For extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[2] N-Heterocyclic Carbenes (NHCs) are also highly effective, offering high stability and activity.[2]

  • Base and Solvent Combination: The choice of base is crucial and works in conjunction with the solvent to activate the boronic acid for transmetalation.[1]

    • Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice for many hindered couplings.[2][3] For very hindered systems or less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][2][4] Cesium carbonate (Cs₂CO₃) is also a highly effective, albeit more expensive, option.[1][5]

    • Solvents: Anhydrous, degassed, non-polar aprotic solvents are preferred. Toluene and dioxane are common choices.[2][4] For particularly challenging couplings, higher boiling point solvents like xylenes may be required to increase the reaction temperature.[2][3]

  • Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers.[2]

    • Recommendation: If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[2][3] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve yields.[4][6] However, be aware that elevated temperatures can sometimes lead to catalyst decomposition, so finding the optimal temperature is key.[7]

  • Aryl Halide Reactivity: The nature of the leaving group on the aryl halide significantly impacts the rate of oxidative addition.

    • Reactivity Trend: The general reactivity trend is I > Br > OTf >> Cl.[5] Couplings involving aryl chlorides are more challenging and often necessitate more specialized and highly active catalyst systems.[5]

Issue: Significant Side Reactions

Question: I am observing significant amounts of side products, such as protodeboronation and homocoupling products. How can I minimize these?

Answer: Side reactions are common in Suzuki couplings, especially under harsh conditions or with sensitive substrates. Here are strategies to mitigate them:

  • Protodeboronation: This is the cleavage of the C-B bond and is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids.[8]

    • Mitigation Strategies:

      • Use Milder Bases: Employing bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[8]

      • More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[5] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[5]

      • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[5]

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid.

    • Primary Cause: The presence of oxygen is often the main culprit, as it can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[5]

    • Prevention: Rigorous degassing of your solvent and maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) are crucial to prevent homocoupling.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best ligand for coupling a di-ortho-substituted aryl bromide with a neopentylboronic acid?

A1: This is a challenging coupling. For sterically demanding aryl-alkyl Suzuki-Miyaura couplings, ligands like AntPhos have shown excellent reactivity and a broad substrate scope, even with unprecedented steric hindrance.[3] In a study comparing various ligands for the coupling of 2,4,6-triisopropylphenyl bromide and cyclohexylboronic acid, AntPhos gave a significantly higher yield (58%) compared to other common ligands like SPhos (3%) and XPhos (0%).[3]

Q2: Can I run my Suzuki coupling open to the air?

A2: It is strongly discouraged. The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which leads to catalyst deactivation.[5] The presence of oxygen can also promote the unwanted homocoupling of the boronic acid.[5] Always use degassed solvents and maintain an inert atmosphere.

Q3: My boronic acid is poorly soluble in the reaction solvent. What can I do?

A3: Poor solubility can hinder the reaction. You could try a different solvent system. For instance, using a mixture of solvents like THF/water or dioxane/water can improve the solubility of the boronic acid and the base. The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]

Q4: Is it better to use a boronic acid or a boronic ester?

A4: Both have their advantages. Boronic acids are generally more reactive.[9] However, boronic esters (like pinacol esters) are often more stable, less prone to protodeboronation and trimerization to boroxines, and can be easier to purify.[5][10] For particularly sensitive substrates or to minimize side reactions, using a boronic ester is often a good strategy.[5]

Data Presentation

Table 1: Ligand Effects on a Sterically Hindered Aryl-Alkyl Coupling

Reaction: 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid.

Ligand Yield of Coupled Product (%) Yield of Reduction Product (%)
AntPhos 58 42
BI-DIME 31 69
S-Phos 3 97
X-Phos 0 46
Ru-Phos 0 52
DPPF 0 54
PCy₃ 0 97
PPh₃ 0 83

Data sourced from a study on sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[3]

Table 2: Influence of Base and Solvent on Yield

BaseSolventTemperature (°C)Yield (%)Notes
K₃PO₄Toluene110HighA reliable choice for many hindered couplings.[2][3]
t-BuOKDioxane100>99Very effective for hindered substrates, including aryl chlorides.[4]
Cs₂CO₃Dioxane/Water100HighStrong and effective, particularly for difficult couplings.[1][5]
K₂CO₃THF/WaterRefluxVariesA milder base that can help reduce protodeboronation.[8]
Yields are generalized from multiple sources and specific substrate combinations will vary.

Experimental Protocols

General Protocol for Optimizing a Sterically Hindered Suzuki Coupling

This protocol provides a starting point for optimization. The specific amounts and reaction time will need to be adjusted based on the specific substrates.

  • Reagent Preparation:

    • Ensure the aryl halide and boronic acid/ester are pure and dry.

    • The chosen base (e.g., K₃PO₄) should be a fine, dry powder. Grinding the base can improve reproducibility.

    • The solvent (e.g., toluene or dioxane) must be anhydrous and should be rigorously degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

    • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reaction Execution:

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification Reagents Select & Prepare Reagents (Aryl Halide, Boron Reagent, Base) Catalyst Select Catalyst System (Pd Source + Ligand) Solvent Prepare Anhydrous & Degassed Solvent Setup Combine Solid Reagents in Reaction Vessel Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert AddSolvent Add Degassed Solvent Inert->AddSolvent Heat Heat to Optimized Temperature AddSolvent->Heat Monitor Monitor Progress (TLC, GC, LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purify by Chromatography Workup->Purify Product Characterize Product Purify->Product

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting_Logic Start Low Yield? Ligand Ineffective Ligand? Start->Ligand Yes BaseSolvent Suboptimal Base/Solvent? Ligand->BaseSolvent No Sol_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, AntPhos) Ligand->Sol_Ligand Yes Temp Temperature Too Low? BaseSolvent->Temp No Sol_BaseSolvent Screen Bases (K3PO4, t-BuOK) & Solvents (Toluene, Dioxane) BaseSolvent->Sol_BaseSolvent Yes SideReactions Side Reactions Prevalent? Temp->SideReactions No Sol_Temp Increase Temperature (100-140°C) or use Microwave Temp->Sol_Temp Yes Sol_SideReactions Minimize O2, Use Milder Base, or Use Boronic Ester SideReactions->Sol_SideReactions Yes Failure Still Low Yield SideReactions->Failure No Success Improved Yield Sol_Ligand->Success Sol_BaseSolvent->Success Sol_Temp->Success Sol_SideReactions->Success

Caption: A troubleshooting flowchart for low-yield Suzuki couplings.

References

Validation & Comparative

Comparative Guide to Purity Analysis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid. Ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development process. Stability-indicating HPLC methods are essential for separating and quantifying the target compound from any process-related impurities or degradation products.[1][2]

Introduction to the Analyte

This compound is a bifunctional molecule containing a benzoic acid moiety and a piperidine ring protected with a tert-Butoxycarbonyl (Boc) group. Its purity is crucial for subsequent synthetic steps or for its use as a final product. Potential impurities could include starting materials, by-products, or products of degradation, such as the deprotection of the Boc group.

Comparison of HPLC Methods

The selection of HPLC parameters, particularly the column and mobile phase, is critical for achieving optimal separation. Reversed-phase HPLC is the most common technique for this type of analysis.[2] Below is a comparison of two robust C18 column-based methods with different mobile phase modifiers, which can significantly impact peak shape and resolution, especially for acidic compounds.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Formic Acid ModifierMethod B: Trifluoroacetic Acid (TFA) Modifier
Stationary Phase Reversed-Phase C18, 4.6 x 150 mm, 5 µmReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% TFA in Acetonitrile
Gradient 30% to 90% B over 20 min30% to 90% B over 20 min
Flow Rate 1.0 mL/min[3]1.0 mL/min[3]
Column Temp. 30 °C[3]30 °C[3]
Detection (UV) 235 nm[4]235 nm[4]
Injection Volume 10 µL[3]10 µL[3]

Rationale for Comparison: Formic acid is a weaker ion-pairing agent than TFA. While TFA often provides sharper peaks for acidic compounds by suppressing silanol interactions and ensuring the analyte is fully protonated, it can be problematic for preparative chromatography or for sensitive analyses using mass spectrometry.[3][5] Formic acid is more MS-friendly and less harsh, though it may sometimes result in broader peaks compared to TFA.

Table 2: Illustrative Performance Comparison

Performance MetricAnalyte / ImpurityMethod A (Formic Acid)Method B (TFA)
Retention Time (min) Main Compound12.512.8
Deprotected Impurity8.28.5
Starting Material X15.115.4
Resolution (Rs) Main / Deprotected5.86.5
Main / Starting Material3.54.2
Tailing Factor Main Compound1.31.1

Note: The data in Table 2 is illustrative and representative of typical performance for this class of compounds.

Detailed Experimental Protocol (Method B)

This protocol outlines the steps for performing purity analysis using the Trifluoroacetic Acid (TFA) modified mobile phase, which typically provides superior peak shape for acidic analytes.

1. Materials and Reagents:

  • This compound reference standard and sample.

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Instrument and Conditions:

  • HPLC system with a UV detector, gradient pump, column oven, and autosampler.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[3]

  • See Table 1, Method B for detailed chromatographic conditions.

3. Preparation of Solutions:

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (approx. 1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10.0 mL of the sample diluent.

  • Sample Solution (approx. 1 mg/mL): Accurately weigh about 10 mg of the sample and dissolve it in 10.0 mL of the sample diluent.

4. Chromatographic Procedure:

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of the main compound.

  • Inject the sample solution.

  • After the gradient run, allow the system to re-equilibrate at the initial conditions before the next injection.

5. Data Analysis:

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of analytical techniques.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation prep_sample Sample & Standard Preparation equilibration Column Equilibration prep_sample->equilibration injection Sample Injection equilibration->injection separation Gradient Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation

Caption: Workflow for HPLC purity analysis.

Caption: Key differences between HPLC and UPLC systems.

References

A Comparative Guide to the ¹H NMR Characterization of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid and its 4-Substituted Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Data

The following tables summarize the predicted ¹H NMR chemical shifts (δ), multiplicities, and integration values for the title compound and its 4-substituted isomer. These predictions are based on the analysis of substituent effects on the benzene ring and the typical chemical shifts for N-Boc protected piperidine rings.

Table 1: Predicted ¹H NMR Data for 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)1H
Aromatic (C2-H)~8.1Singlet1H
Aromatic (C6-H)~7.9Doublet1H
Aromatic (C4-H)~7.8Doublet1H
Aromatic (C5-H)~7.5Triplet1H
Piperidine (axial, C2-H, C6-H)~4.1Multiplet (broad)2H
Piperidine (equatorial, C2-H, C6-H)~2.8Multiplet (broad)2H
Piperidine (C4-H)~2.7Multiplet1H
Piperidine (axial, C3-H, C5-H)~1.8Multiplet2H
Piperidine (equatorial, C3-H, C5-H)~1.6Multiplet2H
tert-Butyl (-C(CH₃)₃)~1.47Singlet9H

Table 2: Predicted ¹H NMR Data for 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)1H
Aromatic (C2-H, C6-H)~8.0Doublet2H
Aromatic (C3-H, C5-H)~7.4Doublet2H
Piperidine (axial, C2-H, C6-H)~4.1Multiplet (broad)2H
Piperidine (equatorial, C2-H, C6-H)~2.8Multiplet (broad)2H
Piperidine (C4-H)~2.6Multiplet1H
Piperidine (axial, C3-H, C5-H)~1.8Multiplet2H
Piperidine (equatorial, C3-H, C5-H)~1.6Multiplet2H
tert-Butyl (-C(CH₃)₃)~1.47Singlet9H

Experimental Protocol for ¹H NMR Spectroscopy

A general protocol for acquiring high-quality ¹H NMR spectra of compounds similar to those discussed is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. NMR Instrument Parameters:

  • The following are typical parameters for a 400 MHz NMR spectrometer:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 14 ppm is generally sufficient.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the ¹H NMR characterization and comparison of the two isomers.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Comparison and Reporting Compound_3 This compound Dissolution Dissolve in Deuterated Solvent Compound_3->Dissolution Compound_4 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid Compound_4->Dissolution NMR_Spec ¹H NMR Spectrometer (e.g., 400 MHz) Dissolution->NMR_Spec Process_3 Process Spectrum of 3-isomer NMR_Spec->Process_3 Process_4 Process Spectrum of 4-isomer NMR_Spec->Process_4 Analysis_3 Analyze Chemical Shifts, Multiplicities, Integrals Process_3->Analysis_3 Analysis_4 Analyze Chemical Shifts, Multiplicities, Integrals Process_4->Analysis_4 Comparison Compare Spectroscopic Data Analysis_3->Comparison Analysis_4->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Workflow for ¹H NMR characterization and comparison.

Navigating the PROTAC Design Maze: A Comparative Guide to Flexible vs. Rigid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) presents a significant challenge. The linker, the component connecting the target protein-of-interest (POI) ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. Its flexibility or rigidity profoundly influences the formation and stability of the ternary complex, ultimately dictating the potency and pharmacokinetic properties of the degrader. This guide provides an objective, data-driven comparison of flexible and rigid linkers to inform strategic PROTAC design.

The linker is not a passive spacer; it plays a pivotal role in orchestrating the crucial handshake between the POI and the E3 ubiquitin ligase.[1] The linker's length, chemical composition, and conformational freedom dictate the spatial arrangement of these two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The choice between a flexible or rigid linker involves a trade-off between conformational adaptability and pre-organization.

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Alkynes, Aromatic Rings)
Ternary Complex Formation Can adopt multiple conformations, potentially increasing the probability of forming a productive complex. However, high flexibility can lead to an entropic penalty upon binding.[1]Pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty. This can lead to more stable and potent ternary complexes.[1]
Degradation Efficiency Often a good starting point in initial screening to identify active degraders. In some cases, flexible linkers show superior degradation.[1]Can lead to improved potency and selectivity.[2] However, if the pre-organized conformation is not optimal, it can hinder the formation of a productive ternary complex.
Physicochemical Properties PEG linkers can enhance solubility.[3] Alkyl chains can increase hydrophobicity. Both can be more susceptible to metabolism.Can improve metabolic stability and other pharmacokinetic properties.[4] The synthesis of rigid linkers can be more complex.
Synthetic Accessibility Generally easier and more straightforward to synthesize, allowing for rapid exploration of structure-activity relationships (SAR).[3]Can be more synthetically challenging to prepare.[2]

Quantitative Data Comparison

Direct head-to-head comparisons of flexible versus rigid linkers within the same study are not always available. The following tables summarize representative data compiled from various studies to illustrate the impact of linker type on PROTAC performance.

Table 1: Impact of Linker Type on Degradation Potency (DC50) and Efficacy (Dmax)
PROTAC TargetLinker TypeLinker DescriptionDC50 (nM)Dmax (%)Cell Line
BRD4 Flexible (PEG)4-unit PEG linker~10>90HeLa
BRD4 Rigid (Alkyne)Phenyl-alkyne linker<1>9522Rv1
Androgen Receptor (AR) Flexible (Alkyl)C8 alkyl chain10-100~80LNCaP
Androgen Receptor (AR) Rigid (Piperazine)Piperazine-containing linker<1>90VCaP
PARP1 Rigid (Piperidine-based)Piperidine-C-Pip-C2-Pip-C2-OH58.14Not ReportedSW-620
PARP1 Flexible (PEG-based)iRucaparib-AP536>90HeLa

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[2][5]

Table 2: Influence of Linker Rigidity on Physicochemical and Pharmacokinetic Properties
PROTACLinker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
Representative PEG-PROTACFlexible (PEG)ModerateGenerally Low
Representative Alkyl-PROTACFlexible (Alkyl)HighVariable
Representative Rigid-PROTACRigid (Piperazine)Moderate to HighCan be Improved

Note: This table represents general trends observed across various studies.[3]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Western Blot for PROTAC-Induced Degradation

This is a fundamental technique to quantify the reduction of a target protein in cells following PROTAC treatment.[6][7]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment and allow them to adhere overnight.[6]

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[7]

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[6]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the Western blot.[7]

  • SDS-PAGE and Western Blotting:

    • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[6]

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

    • Quantify the band intensities using densitometry software. Normalize the band intensity of the target protein to the band intensity of the corresponding loading control.[6]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex in real-time.[8][9]

Protocol:

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.[9]

  • Binary Interaction Analysis:

    • Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[9]

    • Separately, determine the binary KD of the PROTAC for the target protein.

  • Ternary Complex Analysis:

    • Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.[9]

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary complex affinity. An α value greater than 1 indicates positive cooperativity.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay used to predict passive membrane permeability.[10]

Protocol:

  • Preparation of Plates:

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • A donor plate is filled with the PROTAC solution in a buffer at a specific pH.

    • An acceptor plate is filled with a matching buffer.

  • Assay Procedure:

    • The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich".

    • The sandwich is incubated for a set period (e.g., 4-16 hours).

  • Quantification:

    • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.[10]

  • Calculation of Permeability:

    • The apparent permeability coefficient (Papp) is calculated. A higher Papp value indicates better passive permeability.[10]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC Released Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Design_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_optimization Optimization Select_Ligands Select POI and E3 Ligase Ligands Choose_Linker Choose Linker Type (Flexible vs. Rigid) Select_Ligands->Choose_Linker Synthesize_Library Synthesize PROTAC Library Choose_Linker->Synthesize_Library Degradation_Assay Degradation Assay (Western Blot) Synthesize_Library->Degradation_Assay Ternary_Complex_Assay Ternary Complex Assay (SPR) Synthesize_Library->Ternary_Complex_Assay Permeability_Assay Permeability Assay (PAMPA/Caco-2) Synthesize_Library->Permeability_Assay Analyze_Data Analyze Data (DC50, Dmax, α, Papp) Degradation_Assay->Analyze_Data Ternary_Complex_Assay->Analyze_Data Permeability_Assay->Analyze_Data Refine_Linker Refine Linker Design Analyze_Data->Refine_Linker Refine_Linker->Choose_Linker Iterate

Caption: A typical experimental workflow for comparing PROTACs.

Conclusion: A Balancing Act in PROTAC Design

The choice between flexible and rigid linkers in PROTAC design is not a one-size-fits-all decision. Flexible linkers, such as PEG and alkyl chains, offer synthetic tractability and can be advantageous in the initial stages of discovery.[4] In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved pharmacokinetic properties.[4]

The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating a systematic and empirical approach to design and evaluation. A comprehensive understanding of the structure-activity relationships, guided by robust experimental data from assays such as those detailed in this guide, is paramount to unlocking the full therapeutic potential of targeted protein degradation. The future of PROTAC linker design will likely involve a more rational, structure-guided approach, leveraging computational modeling and novel chemistries to accelerate the development of the next generation of highly effective PROTAC-based therapeutics.[1]

References

Comparative Guide to the Synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in the development of various therapeutic agents. The validation of its synthesis is crucial for ensuring the purity, consistency, and scalability of production for research and drug development purposes. This document outlines and compares the prevalent Suzuki-Miyaura cross-coupling reaction with potential alternative methods, supported by experimental data and detailed protocols.

Introduction

This compound and its derivatives are important intermediates in medicinal chemistry. The presence of the piperidine and benzoic acid moieties allows for diverse functionalization, making them valuable scaffolds for targeting a range of biological targets. The validation of their synthesis is paramount to ensure the reliability of subsequent biological studies and the quality of potential drug candidates.

Comparison of Synthetic Routes

The most common and well-established method for the synthesis of 4-arylpiperidines, including the target compound, is the Suzuki-Miyaura cross-coupling reaction. However, other cross-coupling reactions and synthetic strategies can also be employed. This section compares the Suzuki-Miyaura coupling with other potential, albeit less documented for this specific molecule, synthetic approaches.

Table 1: Comparison of Synthetic Methodologies
Parameter Route 1: Suzuki-Miyaura Coupling Route 2: Alternative Coupling (e.g., Negishi, Stille) Route 3: C-H Functionalization
Key Transformation Palladium-catalyzed C-C bond formationTransition-metal catalyzed C-C bond formationDirect C-H bond activation and arylation
Starting Materials 3-Bromobenzoic acid (or ester), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine3-Halobenzoic acid derivative, Organozinc or Organotin piperidine reagentN-Boc-piperidine, 3-substituted benzoic acid derivative
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Palladium or Nickel complexesPalladium, Rhodium, or Iridium complexes
Typical Yield Generally high (often >80%)Can be high, but substrate-dependentVariable, often lower for complex substrates
Functional Group Tolerance Very high, tolerates a wide range of functional groups.[1]Good, but organometallic reagents can be sensitiveCan be sensitive to steric and electronic effects
Reagent Availability Boronic esters are commercially available or readily preparedOrganozinc and organotin reagents can be less stable and require inert conditionsDirecting groups may be necessary, adding synthetic steps
Scalability Well-established for large-scale synthesisCan be scalable, but toxicity of tin reagents (Stille) is a concernLess established for large-scale applications

Experimental Protocols

Route 1: Suzuki-Miyaura Cross-Coupling (Adapted Protocol)

This protocol is adapted from established procedures for the synthesis of similar 4-arylpiperidine derivatives.

Step 1: Synthesis of tert-butyl 4-(3-carboxyphenyl)piperidine-1-carboxylate

  • Materials:

    • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

    • Methyl 3-bromobenzoate

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate (K₃PO₄)

    • Toluene and Water

    • Lithium hydroxide (LiOH)

    • Methanol (MeOH) and Tetrahydrofuran (THF)

  • Procedure:

    • To a reaction vessel, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equivalents), methyl 3-bromobenzoate (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and SPhos (0.04 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solution of K₃PO₄ (2.0 equivalents) in water and degassed toluene.

    • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude methyl ester by flash column chromatography.

    • Dissolve the purified ester in a mixture of THF and MeOH.

    • Add an aqueous solution of LiOH (2-3 equivalents) and stir at room temperature until saponification is complete.

    • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Validation of Synthesis

The successful synthesis of this compound requires rigorous characterization to confirm its identity and purity.

Characterization Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR is expected to show characteristic signals for the tert-butyl group (singlet around 1.4-1.5 ppm), the piperidine ring protons, and the aromatic protons of the benzoic acid moiety. The carbon NMR will show corresponding signals for all unique carbon atoms.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis is essential to determine the purity of the final product. A high purity level (typically >95%) is required for use in drug discovery and development.

Table 2: Expected Analytical Data
Analysis Expected Result
¹H NMR Signals corresponding to Boc, piperidine, and 3-substituted phenyl protons.
¹³C NMR Peaks confirming the carbon skeleton of the molecule.
HRMS (ESI) Calculated m/z for [M+H]⁺ or [M-H]⁻ should match the observed value.
HPLC Purity ≥ 95%

Visualizing the Workflow

Synthetic Pathway Diagram

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_hydrolysis Saponification cluster_product Final Product A N-Boc-piperidine-4-boronic acid pinacol ester C Pd(OAc)₂ / SPhos K₃PO₄, Toluene/H₂O 80-100 °C A->C B Methyl 3-bromobenzoate B->C D Methyl 3-(1-(tert-Butoxycarbonyl) piperidin-4-yl)benzoate C->D E LiOH THF/MeOH/H₂O D->E F 3-(1-(tert-Butoxycarbonyl) piperidin-4-yl)benzoic acid E->F

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add reactants & catalyst - Degas with Argon start->setup reaction Suzuki Coupling: Heat to 80-100 °C Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify_ester Purification: Flash Column Chromatography workup->purify_ester hydrolysis Saponification: LiOH in THF/MeOH/H₂O purify_ester->hydrolysis acidify_extract Acidification & Extraction: - Add 1N HCl - Extract with EtOAc hydrolysis->acidify_extract dry_concentrate Drying & Concentration: - Dry over Na₂SO₄ - Concentrate in vacuo acidify_extract->dry_concentrate characterize Characterization: NMR, HRMS, HPLC dry_concentrate->characterize end End characterize->end

Caption: Experimental workflow for synthesis and validation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction remains the most robust and well-documented method for the synthesis of this compound and its derivatives. Its high functional group tolerance, generally high yields, and scalability make it the preferred choice for both laboratory-scale synthesis and potential industrial production. While alternative methods such as other cross-coupling reactions or C-H functionalization exist in principle, their application to this specific target molecule is less explored and may present challenges in terms of reagent stability, reaction conditions, and scalability. Rigorous analytical validation is essential to ensure the quality of the synthesized material for its intended applications in drug discovery and development.

References

A Researcher's Guide to Amide Bond Formation: A Comparative Study of Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of amides is a cornerstone of molecular construction. The choice of coupling reagent is a critical factor that dictates the efficiency, purity, and cost-effectiveness of this transformation. This guide provides an objective comparison of common coupling reagents, supported by experimental data and detailed protocols, to empower informed decision-making in your synthetic endeavors.

The formation of an amide bond, the linkage between a carboxylic acid and an amine, is one of the most frequently utilized reactions in medicinal chemistry and drug development.[1] The direct reaction is often slow and requires high temperatures, making it unsuitable for complex molecules.[2] Coupling reagents are therefore employed to activate the carboxylic acid, facilitating its reaction with the amine under mild conditions.[3] This guide will delve into a comparative analysis of the most prevalent classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is typically evaluated based on several key parameters: reaction yield, product purity, reaction time, and the degree of racemization (for chiral carboxylic acids). The following table summarizes the performance of various popular coupling reagents in the synthesis of a model amide.

Coupling Reagent Class Crude Purity (%) Key Observations & Considerations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed in peptide synthesis.[4][5] Faster and more efficient than HBTU, with less epimerization.[5]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing products of high purity.[4]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[4]
PyBOP Phosphonium SaltHighHigh efficiency with a low risk of racemization.[5] Its byproducts are not carcinogenic.[5]
COMU Uronium SaltHighOffers high efficiency, with the added benefits of producing water-soluble byproducts, simplifying purification.[5][6] It is also considered to have a better safety profile.[6]
EDC/HOBt CarbodiimideModerate to HighCost-effective and widely used. The urea byproduct of EDC is water-soluble, which aids in its removal.[5] The addition of HOBt or Oxyma is crucial to suppress racemization.[5]
DIC/HOBt CarbodiimideModerate to HighDIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble in organic solvents than that of DCC.[7] The use of HOBt or a similar additive is necessary to minimize racemization.[7]

Note: The exact purity percentages can vary depending on the specific substrates, reaction conditions, and analytical methods used.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for amide coupling using different classes of reagents in a solution-phase synthesis.

General Protocol for Amide Coupling using a Uronium/Aminium Salt (e.g., HATU)

  • Dissolution: Dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.0 equivalents), to the solution.

  • Coupling Reagent Addition: Add the uronium/aminium salt (e.g., HATU, 1.05 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Amide Coupling using a Carbodiimide with an Additive (e.g., EDC/HOBt)

  • Activation: Dissolve the carboxylic acid (1.0 equivalent) and the additive (e.g., HOBt, 1.1 equivalents) in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Carbodiimide Addition: Add the carbodiimide (e.g., EDC, 1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equivalents) and a base (e.g., DIEA, 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in the uronium/aminium salt protocol. The water-soluble urea byproduct from EDC can often be removed during the aqueous washes.[5]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these coupling reagents is key to optimizing reaction conditions and troubleshooting potential issues.

Amide_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Byproducts Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Reagent Coupling Reagent Coupling_Reagent->Activation Base Base (optional) Base->Activation Activation->Nucleophilic_Attack Activated Intermediate Amide Amide Product Nucleophilic_Attack->Amide Byproducts Reagent Byproducts Nucleophilic_Attack->Byproducts Uronium_Salt_Mechanism RCOOH R-COOH ActiveEster Active Ester Intermediate RCOOH->ActiveEster Uronium Uronium Salt (e.g., HATU) Uronium->ActiveEster Base Base Base->ActiveEster Amide R-CONH-R' ActiveEster->Amide Nucleophilic Attack Byproduct Urea Derivative ActiveEster->Byproduct Amine R'-NH2 Amine->Amide Carbodiimide_Mechanism RCOOH R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea Carbodiimide Carbodiimide (e.g., EDC, DIC) Carbodiimide->Acylisourea ActiveEster OBt/Oxyma Ester (Less Racemization) Acylisourea->ActiveEster Urea Urea Byproduct Acylisourea->Urea Additive Additive (e.g., HOBt, Oxyma) Additive->ActiveEster Amide R-CONH-R' ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide

References

The Strategic Replacement: A Comparative Guide to Piperidine Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, featuring in the chemical architecture of over one hundred approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, the piperidine moiety can also introduce metabolic liabilities and limitations in exploring chemical space. Bioisosteric replacement, a strategy of substituting one group with another that has similar physical or chemical properties to produce a compound with broadly similar biological properties, offers a powerful approach to fine-tune the characteristics of drug candidates.[2] This guide provides a comparative analysis of common bioisosteres for the piperidine ring, supported by experimental data to inform rational drug design.

Physicochemical and Pharmacokinetic Property Comparison

The decision to replace a piperidine ring is often driven by the need to modulate key drug-like properties. Bioisosteres can offer advantages in terms of metabolic stability, solubility, lipophilicity, and basicity, all of which can significantly impact a compound's pharmacokinetic profile. The following tables summarize the comparative data for several prominent piperidine bioisosteres.

PropertyPiperidine1-Azaspiro[3.3]heptane2-Azaspiro[3.3]heptaneReference Compound
pKa Varies with substitutionSimilar to piperidineSimilar to piperidineAmine hydrochlorides
clogP 3.7 (for N-benzoylamide)3.4 (for N-benzoylamide)3.4 (for N-benzoylamide)N-benzoylamides
logD (pH 7.4) 1.6 (for N-benzoylamide)1.0 (for N-benzoylamide)1.2 (for N-benzoylamide)N-benzoylamides
Aqueous Solubility (µM) 136 (for N-benzoylamide)13 (for N-benzoylamide)12 (for N-benzoylamide)N-benzoylamides
Metabolic Stability Prone to oxidation at carbons alpha to nitrogenImprovedImprovedGeneral observation

Table 1: Comparative Physicochemical Properties of Piperidine and Azaspiro[3.3]heptane Bioisosteres. [1]

Bioisostere ClassKey AdvantagesPotential Disadvantages
Azetidines Improved solubility, increased sp³ character, novel exit vectors, reduced lipophilicity.[3]Synthetic challenges.[3]
Pyrrolidines Can serve as piperazine mimetics.[4]May have different conformational preferences.
Tropanes Increased rigidity, can reduce metabolism at atoms adjacent to nitrogen.[5]Can introduce chirality and synthetic complexity.
Heteroaromatics Can act as uncharged replacements, potentially improving CNS penetration.[6]May introduce new metabolic pathways or off-target effects.

Table 2: Qualitative Comparison of Other Piperidine Bioisostere Classes.

Case Study: Bupivacaine Analogue

To demonstrate the practical application of piperidine bioisosterism, a study on the local anesthetic Bupivacaine provides compelling in vivo data. The piperidine ring of Bupivacaine was replaced with 1-azaspiro[3.3]heptane.[1] The resulting analogue demonstrated significant anesthetic activity in a mouse tail-flick test, corroborating that 1-azaspiro[3.3]heptane is a viable bioisostere for the piperidine ring in this context.[1]

CompoundDose (mg/kg)Time to Max Effect (min)Max Possible Effect (%)
Bupivacaine530~80
Bupivacaine Analogue (with 1-azaspiro[3.3]heptane)530~60

Table 3: In Vivo Anesthetic Activity of Bupivacaine and its 1-Azaspiro[3.3]heptane Analogue. [1]

Experimental Protocols

To ensure the reproducibility of the comparative data presented, the following are summaries of the experimental protocols for the key assays mentioned.

Determination of pKa

The experimental pKa values of the amine hydrochlorides were determined by potentiometric titration. A solution of the compound in water is titrated with a standardized solution of sodium hydroxide. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the resulting titration curve.

Measurement of logD

The distribution coefficient (logD) was determined using the shake-flask method at pH 7.4. A known amount of the compound is added to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV. The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Thermodynamic solubility was determined by adding an excess amount of the compound to a buffer solution (e.g., PBS at pH 7.4). The suspension is shaken at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by HPLC-UV.

In Vivo Tail-Flick Test

The antinociceptive effect was evaluated using the tail-flick test in mice. A radiant heat source is focused on the animal's tail, and the latency to tail withdrawal is measured. The test compounds or vehicle are administered, and the tail-flick latency is measured at various time points after administration. The data is often presented as the maximum possible effect (MPE), calculated as: MPE (%) = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Visualizing Bioisosteric Relationships and Evaluation Workflow

To better understand the structural relationships and the process of evaluating bioisosteric replacements, the following diagrams are provided.

G cluster_spiro Spirocyclic Bioisosteres cluster_smaller Smaller Ring Bioisosteres cluster_bridged Bridged Bioisosteres cluster_aromatic Heteroaromatic Bioisosteres Piperidine Piperidine 1-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Piperidine->1-Azaspiro[3.3]heptane Maintains basicity, improves metabolic stability 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane Piperidine->2-Azaspiro[3.3]heptane Maintains basicity, improves metabolic stability Azetidine Azetidine Piperidine->Azetidine Reduces lipophilicity, improves solubility Pyrrolidine Pyrrolidine Piperidine->Pyrrolidine Alternative scaffold Tropane Tropane Piperidine->Tropane Increases rigidity, blocks metabolism Pyrazole Pyrazole Piperidine->Pyrazole Uncharged replacement Pyridine Pyridine Triazole Triazole

Caption: Structural relationships between piperidine and its common bioisosteres.

G Start Identify Lead Compound with Piperidine Moiety Synthesis Synthesize Bioisosteric Analogues Start->Synthesis InVitro In Vitro Profiling: - Binding Affinity (IC50/Ki) - Selectivity - Physicochemical Properties (pKa, logD, solubility) - Metabolic Stability (microsomes, hepatocytes) Synthesis->InVitro DataAnalysis Comparative Data Analysis InVitro->DataAnalysis Decision Proceed to In Vivo Studies? DataAnalysis->Decision InVivo In Vivo Evaluation: - Pharmacokinetics (AUC, t1/2, Cmax) - Efficacy (in relevant disease model) - Preliminary Toxicology Decision->InVivo Yes Stop Stop / Redesign Decision->Stop No Success Lead Optimization / Candidate Selection InVivo->Success

Caption: A typical workflow for the evaluation of piperidine bioisosteres in drug discovery.

Conclusion

The replacement of the piperidine ring with a suitable bioisostere is a nuanced yet powerful strategy in drug discovery. As demonstrated, spirocyclic systems like 1- and 2-azaspiro[3.3]heptane can offer improved metabolic stability and modulated lipophilicity while maintaining the crucial basicity of the nitrogen atom.[1] Other bioisosteres such as azetidines and tropanes provide avenues to enhance solubility and conformational rigidity, respectively.[3][5] The choice of a bioisostere is highly context-dependent, and its success relies on a thorough evaluation of its impact on the overall pharmacological and pharmacokinetic profile of the molecule. The data and workflows presented in this guide offer a framework for the rational design and evaluation of the next generation of therapeutics.

References

The Pivotal Role of Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how the length of the linker in Proteolysis Targeting Chimeras (PROTACs) profoundly influences their efficacy. Supported by experimental data, this guide delves into the detailed methodologies for key experiments and visualizes complex biological processes to provide a comprehensive resource for rational PROTAC design.

PROTACs have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[3][4] The linker is not merely a spacer; its length is a critical determinant of the PROTAC's ability to form a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5][6]

An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase.[7] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to an inefficient and unproductive complex, thereby diminishing the PROTAC's degradation capability.[6][8] This guide provides a comparative analysis of PROTACs with varying linker lengths, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of PROTAC Performance with Different Linker Lengths

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum percentage of target protein degradation (Dmax).[1][5] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4 VHLPEG8>1000<20[6]
PEG1215>95[6]
PEG1625>95[6]
PEG20100~80[6]
ERα pVHLAlkyl9>1000<10[3][9]
Alkyl12250~60[3][9]
Alkyl1610>90[3][9]
Alkyl19100~80[3][9]
Alkyl21500~50[3][9]
CDK9 CRBNPEG4InactiveInactive[1]
PEG850>90[1]
PEG1215>95[1]
PEG1630>95[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]

1. Cell Culture and Treatment:

  • Plate a relevant cell line (e.g., MCF7 for ERα, MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[6]

  • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[6] Include a vehicle control (e.g., DMSO).[6]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay kit to ensure equal protein loading for each sample.[1]

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[7]

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours).[7]

  • Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or 0.5% NP-40) to preserve protein-protein interactions.[7]

2. Immunoprecipitation:

  • Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.[7]

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.[7]

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[7]

  • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.[7]

4. Western Blot Analysis:

  • Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to detect the co-immunoprecipitated proteins.

Cell Viability Assay (e.g., MTS Assay)

This assay is performed to evaluate the cytotoxic effects of the PROTACs.[3][10]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 48 or 72 hours).[10]

3. MTS Reagent Addition:

  • Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

  • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key processes.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization start Design PROTACs with Varying Linker Lengths synthesis Synthesize PROTAC Library start->synthesis characterization Characterize Compounds (NMR, MS) synthesis->characterization degradation_assay Western Blot for Protein Degradation (DC50, Dmax) characterization->degradation_assay binding_assay Ternary Complex Formation (Co-IP) characterization->binding_assay viability_assay Cell Viability Assay (IC50) characterization->viability_assay data_analysis Analyze Data to Identify Optimal Linker Length degradation_assay->data_analysis binding_assay->data_analysis viability_assay->data_analysis sar Establish Structure-Activity Relationship (SAR) data_analysis->sar optimization Lead Optimization sar->optimization

Caption: A typical experimental workflow for optimizing PROTAC linker length.

Linker_Length_Impact Impact of Linker Length on Ternary Complex Formation cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker short_linker Steric Hindrance Prevents Complex Formation no_degradation No Degradation short_linker->no_degradation optimal_linker Stable & Productive Ternary Complex efficient_degradation Efficient Degradation optimal_linker->efficient_degradation long_linker Unstable/Unproductive Ternary Complex inefficient_degradation Inefficient Degradation long_linker->inefficient_degradation

Caption: The impact of linker length on ternary complex formation and degradation.

Conclusion

The length of the linker is a paramount consideration in the design of efficacious PROTACs. The presented data and methodologies underscore the necessity of systematic linker optimization for each target protein and E3 ligase pairing. A well-designed linker facilitates the formation of a stable and productive ternary complex, leading to potent and efficient degradation of the target protein. Conversely, suboptimal linker lengths can drastically impair PROTAC activity. Therefore, a thorough investigation of linker length, guided by robust in vitro and cellular assays, is crucial for the successful development of novel PROTAC-based therapeutics.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid.

Hazard Identification and Personal Protective Equipment

Based on available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used if there is a risk of splashing or significant dust generation.[3][4][5]Protects against eye irritation from dust particles and potential splashes.[1][2][4]
Skin Protection Chemical-resistant lab coat. Nitrile rubber gloves (inspect before use and change if contaminated).[3][4][5] Fully enclosed shoes.[4]Prevents skin irritation upon contact.[1][2][4]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[3][4] If dust generation is unavoidable, a NIOSH-approved P95 or P1 particulate respirator should be used.[5]Avoids inhalation of dust, which can cause respiratory tract irritation.[1][2][4]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation:

    • Work in a designated area, preferably within a chemical fume hood to minimize dust inhalation.[3][4]

    • Ensure safety showers and eyewash stations are readily accessible.

    • Have all necessary PPE donned correctly before handling the compound.

  • Handling:

    • When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[4]

    • If making a solution, add the solid to the solvent slowly to prevent splashing.[4]

    • Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[4][5]

    • Clean and decontaminate all work surfaces and equipment after use.[3][4]

    • Remove PPE in the correct order to prevent cross-contamination.

Disposal Plan:

  • Solid Waste: Dispose of contaminated disposable items (e.g., gloves, weighing paper) in a dedicated and clearly labeled hazardous waste container.[4]

  • Chemical Waste: The compound should be disposed of in accordance with all federal, state, and local environmental regulations.[3] It may be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator.[3] Do not dispose of down the drain.[3][7]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE don_ppe Don PPE Correctly weigh Weigh Compound Carefully (Minimize Dust) don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent (If Applicable) transfer->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands solid_waste Dispose of Contaminated Solids in Hazardous Waste wash_hands->solid_waste chem_waste Dispose of Chemical Waste (per regulations)

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.